Azido-PEG3-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-15-10(14)2-4-16-6-8-18-9-7-17-5-3-12-13-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNDRBQIKCJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG3-methyl ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG3-methyl ester, a versatile heterobifunctional crosslinker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily due to its utility in "click chemistry" and its polyethylene (B3416737) glycol (PEG) spacer arm.
Chemical Structure and Properties
This compound is characterized by a terminal azide (B81097) group, a flexible triethylene glycol (PEG3) spacer, and a methyl ester functional group. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to primary amines.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2086689-07-6 | [1][2][3] |
| Chemical Formula | C10H19N3O5 | [1] |
| Molecular Weight | 261.28 g/mol | [1] |
| Appearance | Liquid | [] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
| Density | Data not readily available | |
| Boiling Point | Data not readily available |
Table 2: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate | [1] |
| SMILES | COC(=O)CCOCCOCCOCCN=[N+]=[N-] | [1] |
| InChI Key | OEJNDRBQIKCJBR-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).[5]
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[5][6]
-
Prepare a stock solution of THPTA or TBTA in water or DMSO (e.g., 50 mM).[5][6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. A 10- to 50-fold molar excess of the azide linker is typically recommended.
-
In a separate tube, premix the CuSO4 and ligand (THPTA or TBTA) solutions. A 1:5 molar ratio of CuSO4 to ligand is common.[6][7]
-
Add the CuSO4/ligand premix to the biomolecule/azide mixture. The final concentration of CuSO4 is typically in the range of 0.1 to 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of CuSO4.[6]
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugate using a desalting column to remove excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO, BCN) modified biomolecule.[8]
Materials:
-
This compound
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
Combine the strained alkyne-modified biomolecule and a 2- to 10-fold molar excess of this compound in the reaction buffer.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-12 hours, or at 4°C for longer periods. The reaction progress can be monitored as in the CuAAC protocol.
-
Purify the conjugate using a desalting column.
-
Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol outlines the conversion of the methyl ester terminus to a carboxylic acid, enabling further conjugation to primary amines.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/Methanol/Water in a 3:1:1 ratio)
-
Hydrochloric acid (HCl) or other acid for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Saponification:
-
Dissolve this compound in the THF/Methanol/Water solvent mixture.
-
Add an aqueous solution of LiOH or NaOH (typically 1-3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute HCl.
-
Extract the product, Azido-PEG3-carboxylic acid, with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Visualizations
The following diagrams illustrate the chemical structure and key reaction pathways of this compound.
Caption: Chemical Structure of this compound.
Caption: Bioconjugation strategies using this compound.
Safety and Handling
Azide-containing compounds should be handled with care as they are potentially explosive, especially heavy metal azides.[9] Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Use non-metal spatulas for handling. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound is not universally available, the SDS for similar compounds like Azido-PEG3-NHS ester indicates that it may cause skin and eye irritation.[9]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 3. This compound | 2086689-07-6 [chemicalbook.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Azido-PEG3-methyl ester: A Technical Guide for Bioconjugation and PROTAC Synthesis
Introduction: Azido-PEG3-methyl ester is a heterobifunctional crosslinker integral to modern bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key features: a terminal azide (B81097) group for "click chemistry," a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a methyl ester group that can be hydrolyzed to a carboxylic acid for further conjugation. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Citation(s) |
| CAS Number | 2086689-07-6 | [1] |
| Molecular Weight | 261.28 g/mol | [1] |
| Chemical Formula | C₁₀H₁₉N₃O₅ | [1] |
| IUPAC Name | methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate | [1] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility of conjugates. | [1][2] |
| Purity | Typically >95% | [1] |
| Storage and Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, it is recommended to store at -20°C, where it is stable for over 3 years. Store in a dry, dark place. | [1] |
Core Application: PROTAC Synthesis
This compound is a key building block for PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG3 chain in this compound serves as a flexible and hydrophilic linker, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 Ligase) and improving the pharmacokinetic properties of the final PROTAC molecule.
The synthesis of a PROTAC using this linker typically involves a modular, multi-step approach. The azide group allows for facile conjugation to an alkyne-functionalized molecule (either the POI ligand or the E3 ligase ligand) via highly efficient and bioorthogonal click chemistry reactions.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound, highlighting the modular assembly of the final molecule.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Impact on Cellular Signaling
By inducing the degradation of a target protein, PROTACs can effectively shut down entire signaling pathways. For example, a PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR) would lead to its degradation, thereby inhibiting downstream pro-survival and proliferative pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.
Caption: Mechanism of action for an EGFR-targeting PROTAC.
Experimental Protocols
The azide group of this compound allows for its conjugation via two primary types of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
| Parameter | Recommended Range/Value | Notes |
| Alkyne Substrate | 1 equivalent | Can be the limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable alkyne substrate. |
| Copper(II) Sulfate (B86663) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to generate and maintain Cu(I). A fresh solution is crucial. |
| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents | Optional but recommended to stabilize the Cu(I) catalyst and increase reaction rate. |
| Solvent | DMSO, DMF, t-BuOH/H₂O mixtures | Co-solvents may be needed to ensure solubility of all reactants. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Detailed Methodology:
-
Preparation: Dissolve the alkyne-functionalized substrate (1 equivalent) and this compound (1.1 equivalents) in the chosen reaction solvent in a reaction vessel.
-
Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reagent Addition: Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Initiation: Add the copper(II) sulfate solution (e.g., 0.1 equivalents) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents). If a ligand is used, it should be added before the copper and ascorbate.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. The product is then typically purified using column chromatography or HPLC.[3][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological systems where copper toxicity is a concern. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts rapidly with the azide.
| Parameter | Recommended Range/Value | Notes |
| Strained Alkyne (e.g., DBCO) | 1 equivalent | Can be the limiting reagent. |
| This compound | 1.5 - 20 equivalents | A larger excess is often used in bioconjugation to drive the reaction to completion. |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF | The reaction is highly compatible with physiological conditions. |
| Temperature | Room Temperature to 37°C | Can be performed at physiological temperatures. |
| Reaction Time | 1 - 12 hours | Generally faster than CuAAC for bioconjugation. Monitor by appropriate methods (e.g., SDS-PAGE for proteins). |
Detailed Methodology (for protein conjugation):
-
Preparation: Dissolve the DBCO-functionalized protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Reagent Addition: Prepare a stock solution of this compound in an organic solvent like DMSO. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.
-
Purification: Remove the excess unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][6]
Click Chemistry Reaction Schemes
The following diagram outlines the fundamental transformations in CuAAC and SPAAC reactions involving an azide.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-methyl ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for designing robust experimental workflows, ensuring reproducibility, and maintaining the integrity of resulting conjugates.
Core Physicochemical Properties
This compound is comprised of three key functional components: a terminal azide (B81097) group for click chemistry, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester group. The PEG spacer enhances aqueous solubility, a valuable attribute when working with biological molecules.[1][2]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉N₃O₅ | [1] |
| Molecular Weight | 261.28 g/mol | [1] |
| Appearance | White or off-white powder, may be a wax-like semi-solid | [3] |
| Key Functional Groups | 1. Azide (-N₃) 2. PEG Spacer 3. Methyl Ester (-COOCH₃) | [1][2] |
Solubility Profile
The solubility of this compound is governed by its amphiphilic nature. The hydrophilic PEG chain promotes solubility in aqueous solutions, while the overall organic structure allows for dissolution in various organic solvents.
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not widely published. However, based on the properties of its constituent parts and information from suppliers, a qualitative profile can be established. PEGs are known to be very soluble in water and many organic solvents.[3]
| Solvent | Solubility | Notes |
| DMSO | Soluble | Explicitly mentioned by suppliers.[1][4] |
| DMF | Soluble | Mentioned for similar PEG linkers.[4] |
| DCM (Methylene Chloride) | Soluble | Mentioned for similar PEG linkers; general for PEGs.[3][4] |
| Chloroform | Soluble | General for PEGs.[3] |
| Water & Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] |
| Alcohols (Methanol, Ethanol) | Less Soluble | General for PEGs.[3] |
| Toluene | Less Soluble | General for PEGs.[3] |
| Diethyl Ether | Insoluble | General for PEGs.[3] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol provides a standardized method for determining the solubility of this compound in a solvent of interest.
Objective: To determine the saturation concentration of the compound at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS pH 7.4, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC.
-
Calculation: The solubility is calculated based on the measured concentration in the supernatant and expressed in units such as mg/mL or mM.
Stability Profile
The stability of this compound is primarily dictated by the chemical reactivity of its two terminal functional groups: the azide and the methyl ester.
Chemical Stability
-
Azide Group: The azide functionality is highly attractive for bioconjugation due to its selective reactivity and general stability under most physiological conditions (pH, temperature).[5][6] However, it is susceptible to reduction by common laboratory reducing agents.
-
Reducing Agents: Strong reducing agents and even some milder ones like dithiothreitol (B142953) (DTT) can reduce the azide to an amine, rendering it inactive for click chemistry.[7][8] While some studies suggest this reduction may not be quantitative under all conditions[9], it is a critical consideration in workflows involving disulfide bond reduction. TCEP is often cited as a reducing agent with less reactivity towards azides, but this should be empirically verified.
-
-
Methyl Ester Group: The methyl ester is susceptible to hydrolysis, which converts it to a carboxylic acid.[2] This reaction is catalyzed by acid or, more commonly, base (saponification).
-
pH Influence: The rate of hydrolysis is significantly faster under basic conditions (pH > 8) compared to neutral or acidic conditions.[10] At physiological pH (~7.4), the ester is relatively stable for typical experimental timescales, but prolonged incubation can lead to degradation.
-
| Condition | Azide Group Stability | Methyl Ester Stability | Notes |
| Physiological pH (7.0-8.0) | Stable | Generally Stable | Ester hydrolysis rate increases with pH.[11][12] |
| Acidic pH (< 6.0) | Stable | Stable | |
| Basic pH (> 8.5) | Stable | Susceptible to Hydrolysis | Saponification can be rapid at high pH.[10] |
| Reducing Agents (e.g., DTT) | Susceptible to Reduction | Stable | Azide can be reduced to an amine.[7][8][13] |
| Elevated Temperature | Stable (moderate heat) | Hydrolysis rate increases | Avoid prolonged exposure to high heat.[5] |
| Light Exposure | Avoid prolonged exposure | Stable | Azides can be sensitive to light.[5] |
Storage and Handling
Proper storage is essential to maintain the compound's integrity.
-
Long-term Storage (months to years): Store at -20°C, kept dry and protected from light.[1] A shelf life of over 3 years is possible if stored correctly.[1]
-
Short-term Storage (days to weeks): Storage at 0-4°C is acceptable.[1]
-
In Solution: Stock solutions, particularly in anhydrous solvents like DMSO, should be stored at -20°C. Avoid repeated freeze-thaw cycles.[3] Due to the risk of hydrolysis, preparing fresh aqueous solutions for each experiment is recommended.
Experimental Protocols: Stability Assessment
Protocol 1: Assessing Azide Stability with Reducing Agents
-
Prepare Solutions: Dissolve this compound in a relevant buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 10 mM).
-
Incubation: To separate aliquots, add the reducing agent of interest (e.g., DTT, TCEP) to a final concentration typically used in experiments (e.g., 1-10 mM). Include a control sample with no reducing agent.
-
Time Course: Incubate all samples at room temperature. At various time points (e.g., 0, 1, 4, 24 hours), quench a small aliquot of the reaction.
-
Analysis: Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the reduced amine product.
Protocol 2: Assessing Ester Hydrolysis at Varying pH
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Incubation: Dissolve this compound in each buffer to a known concentration (e.g., 10 mM).
-
Time Course: Incubate samples at a set temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot from each tube.
-
Analysis: Analyze the samples using HPLC. Monitor the decrease in the peak area of the starting methyl ester and the increase in the peak area of the hydrolyzed carboxylic acid product.
Application Workflow: Click Chemistry
A primary use of this linker is to connect molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. broadpharm.com [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 8. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Esters [organic-chemistry.org]
- 11. purepeg.com [purepeg.com]
- 12. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biotechnology and pharmaceutical development, bioconjugation has emerged as a cornerstone technology, enabling the creation of sophisticated therapeutic and diagnostic agents. At the heart of many of these innovations lies the use of Polyethylene Glycol (PEG) linkers. These versatile molecular bridges play a critical role in optimizing the performance of bioconjugates by enhancing their solubility, stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation, detailing their properties, the chemistries used for their attachment, and their impact on the final bioconjugate. This guide also offers detailed experimental protocols and quantitative data to aid researchers in the rational design and synthesis of next-generation bioconjugates.
Core Principles of PEGylation
PEG is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. The process of covalently attaching PEG chains to molecules, known as PEGylation, imparts several beneficial properties to the resulting bioconjugate.[1]
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and intravenous administration.[2][3]
-
Increased Stability: PEG chains create a protective hydrophilic shield around the bioconjugate, protecting it from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[2]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream. This can result in a reduced dosing frequency, improving patient compliance.[4][5]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[2][4][6] This "stealth" effect is crucial for the long-term efficacy of protein-based therapeutics.
Types of PEG Linkers
PEG linkers are available in a variety of architectures and with a wide range of reactive functional groups to suit different bioconjugation strategies.
Architectural Variations:
-
Linear PEG Linkers: These consist of a single, straight chain of PEG units. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.[3]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core. Branched PEGs can offer superior shielding effects and may lead to a greater increase in hydrodynamic radius compared to linear PEGs of the same molecular weight, further extending circulation time.[3][7] They are also known to be more stable than their linear counterparts.[8]
-
Multi-Arm PEG Linkers: These possess more than two PEG chains and are often used to increase the payload of a drug on a carrier molecule or to create complex, multifunctional bioconjugates.
Functional Group Diversity:
The choice of reactive functional group on the PEG linker is dictated by the available functional groups on the biomolecule to be conjugated. Common reactive groups include:
-
NHS Esters (N-hydroxysuccinimidyl esters): For targeting primary amines (e.g., lysine (B10760008) residues on proteins).
-
Maleimides: For targeting thiol groups (e.g., cysteine residues on proteins).
-
Azides and Alkynes (including DBCO): For use in "click chemistry" reactions, offering high specificity and efficiency.[9]
-
Aldehydes/Ketones: For reacting with hydrazides or aminooxy groups.
-
Carboxylic Acids: Can be activated to react with amines.
-
Thiols: For reacting with maleimides or other thiol-reactive groups.
Quantitative Impact of PEG Linkers on Bioconjugate Properties
The length and architecture of the PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of the resulting bioconjugate.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. Longer PEG chains significantly reduce the clearance rate of the ADC, extending its circulation time. |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker | PEG Length | IC50 (ng/mL) |
| Non-cleavable | No PEG | 0.5 - 2 |
| Cleavable | PEG2 | 1 - 5 |
| Cleavable | PEG4 | 2 - 10 |
| Cleavable | PEG8 | 5 - 20 |
| This table illustrates a general trend where increasing PEG linker length can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance. This highlights the trade-off that must be considered when designing ADCs. |
Table 3: Comparison of Hydrodynamic Radii for Linear vs. Branched PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data from a study on PEGylated Human Serum Albumin. A branched 20 kDa PEG linker results in a larger hydrodynamic radius compared to a linear 20 kDa PEG, which can contribute to a longer in vivo half-life.[10] |
Table 4: Solubility Enhancement of Lysozyme (B549824) with PEGylation
| Protein | PEG Molecular Weight | Degree of PEGylation | Solubility Increase |
| Lysozyme | 2 kDa, 5 kDa, 10 kDa | Varied | > 11-fold |
| A study on the PEGylation of lysozyme demonstrated a significant increase in protein solubility by more than 11-fold.[11] |
Mandatory Visualizations
Core concept of bioconjugation using a PEG linker.
General experimental workflow for ADC development.
How PEGylation reduces the immunogenicity of proteins.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates. The following sections provide step-by-step protocols for common PEGylation reactions.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to a protein via its primary amine groups.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[12]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and hydrolyzes over time.[12]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted PEG-NHS ester.[12]
-
Purification: Remove the excess, unreacted PEG-NHS ester and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[12]
-
Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.
Experimental workflow for NHS-ester PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide (B117702)
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein via a free thiol group (cysteine).
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]
-
Reducing agent (optional, e.g., TCEP)
-
Reaction vessels
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[13] If the protein's disulfide bonds need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[14]
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of the PEG-Maleimide in a suitable solvent (e.g., conjugation buffer, DMSO, or DMF).[15]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[15]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15] The reaction should be protected from light.[16]
-
Purification: Purify the resulting PEGylated protein from unreacted PEG-Maleimide and other small molecules using a desalting column or dialysis.[15]
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and purity using methods such as SDS-PAGE, HIC-HPLC, and mass spectrometry.
Experimental workflow for Maleimide-Thiol bioconjugation.
Protocol 3: Copper-Free Click Chemistry using DBCO-PEG Linker (SPAAC)
This protocol details a two-step process for conjugating a DBCO-functionalized PEG linker to a protein and then reacting it with an azide-containing molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Protein to be conjugated
-
DBCO-PEG-NHS ester
-
Azide-containing molecule
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
Step 1: DBCO-Activation of the Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer at 1-10 mg/mL.
-
DBCO-PEG-NHS Ester Solution: Freshly prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[17]
-
Conjugation: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.[17]
-
Incubation: Incubate for 30-60 minutes at room temperature.[17]
-
Quenching: Quench the reaction with Tris or glycine buffer.[17]
-
Purification: Purify the DBCO-activated protein using a desalting column.[17]
Step 2: SPAAC Reaction
-
Reactant Preparation: Prepare the azide-containing molecule in a compatible buffer.
-
Click Reaction: Mix the DBCO-activated protein with the azide-containing molecule. A 1.5 to 3-fold molar excess of the less abundant component is recommended.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[18]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.
-
Characterization: Confirm the final product's identity and purity using SDS-PAGE and mass spectrometry.
Experimental workflow for SPAAC bioconjugation.
Protocol 4: Characterization of PEGylated ADCs - DAR Determination
A. By UV/Vis Spectroscopy
This method provides an average Drug-to-Antibody Ratio (DAR).
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the drug at its maximum absorbance wavelength (λ_max_) (ε_Drug_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).[19]
-
Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[19]
-
Calculate Concentrations:
-
Concentration of Drug (C_Drug) = A_λmax_ / ε_Drug_
-
Corrected Absorbance of Antibody at 280 nm (A_280,corr) = A_280 - (C_Drug * ε_Drug,280_)
-
Concentration of Antibody (C_Ab) = A_280,corr / ε_Ab_
-
-
Calculate DAR:
B. By Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on the number of conjugated drug molecules, providing information on both the average DAR and the distribution of different DAR species.[21]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0
-
Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol[1]
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.[1]
-
-
Data Analysis: Different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with each added drug-linker. The average DAR is calculated by the weighted average of the peak areas.
Conclusion
PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic and diagnostic potential of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture and employing robust conjugation and characterization protocols, researchers can rationally design bioconjugates with optimized properties. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals, facilitating the creation of more effective and safer biotherapeutics. As the field continues to evolve, the strategic use of PEG linkers will undoubtedly remain a key driver of innovation in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.aatbio.com [docs.aatbio.com]
The Versatility of Azide-Containing Crosslinkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of complex biological systems necessitates tools that can capture transient interactions and identify molecular players within their native environments. Azide-containing crosslinkers have emerged as a powerful and versatile class of chemical probes that enable researchers to covalently trap interacting molecules, offering a window into the intricate networks that govern cellular function. This technical guide provides a comprehensive overview of the core applications of azide-containing crosslinkers, with a focus on their practical implementation in research and drug development.
Core Concepts: The Power of the Azide (B81097) Moiety
The utility of azide-containing crosslinkers stems from the unique reactivity of the azide group (N₃). This functional group can be activated under specific conditions to form a highly reactive species that readily forms covalent bonds with nearby molecules. The two primary modes of activation are photoactivation and "click chemistry."
-
Photoactivatable Crosslinkers: These crosslinkers typically incorporate an aryl azide or diazirine group.[1] Upon exposure to UV light, these groups form highly reactive nitrenes or carbenes, respectively, which can insert into C-H and N-H bonds or react with nucleophiles in a non-specific manner.[1][2] This property makes them ideal for capturing interactions without prior knowledge of the specific interacting residues.
-
Click Chemistry Crosslinkers: The azide group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biochemical processes.[6] This allows for the precise and stable ligation of an azide-modified molecule to an alkyne-containing counterpart.
Types of Azide-Containing Crosslinkers
Azide-containing crosslinkers are broadly categorized based on their reactive groups and functionalities.
1. Heterobifunctional Photoactivatable Crosslinkers: These are among the most common types and feature an azide group for photo-crosslinking and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, for targeting specific functional groups on a "bait" molecule.[2][7]
-
NHS-Ester/Aryl Azide Crosslinkers: These reagents, such as ANB-NOS and Sulfo-SANPAH, contain an amine-reactive NHS ester and a photoactivatable nitrophenyl azide.[2] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a protein of interest, thereby tethering the photo-reactive group to the protein. Subsequent UV activation initiates crosslinking to interacting partners.[2]
2. Clickable Crosslinkers: These crosslinkers are designed for use in click chemistry applications and often contain an azide or an alkyne, along with another functional group for attachment to biomolecules.
-
Azide-Alkyne Click Crosslinkers: These are pivotal for specifically and efficiently creating covalent bonds between biomolecules.[6] They are widely used to study protein-protein interactions and track cellular processes due to their bioorthogonal nature.[6]
-
Enrichable and MS-Cleavable Crosslinkers: To facilitate the identification of crosslinked peptides by mass spectrometry (MS), newer generations of crosslinkers incorporate cleavable bonds and enrichment tags. For example, Azide-A-DSBSO is a membrane-permeable, homobifunctional crosslinker with NHS esters for reacting with lysines, a sulfoxide (B87167) bond that is cleavable in the mass spectrometer, and an azide handle for enrichment via click chemistry.[8][9]
Quantitative Data on Common Azide-Containing Crosslinkers
The selection of an appropriate crosslinker depends on the specific application, including the desired spacer arm length and solubility. The table below summarizes key quantitative data for some commonly used azide-containing crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm (Å) | Solubility | Key Features |
| ANB-NOS | Heterobifunctional, Photoactivatable | NHS ester, Nitrophenyl azide | - | Water-insoluble | Membrane-permeable, useful for intracellular crosslinking.[2] |
| Sulfo-SANPAH | Heterobifunctional, Photoactivatable | Sulfo-NHS ester, Nitrophenyl azide | 18.2 | Water-soluble (up to 10mM) | Membrane-impermeable, ideal for cell-surface crosslinking.[2] |
| Azide-A-DSBSO | Homobifunctional, Clickable, MS-Cleavable | NHS ester, Azide | - | Membrane-permeable | Contains an MS-cleavable sulfoxide bond and an azide for enrichment.[8][9] |
| Azide-PEG-NHS ester | Heterobifunctional, Clickable | NHS ester, Azide | Variable (depends on PEG length) | Hydrophilic | A versatile linker for introducing an azide group onto proteins.[10] |
Key Applications and Experimental Protocols
Azide-containing crosslinkers have a broad range of applications in biological research. Below are some of the key areas with generalized experimental protocols.
Photoaffinity Labeling for Identifying Protein-Protein Interactions
This technique is used to identify binding partners to a protein of interest ("bait"). A heterobifunctional crosslinker is first attached to the bait protein, which is then incubated with its potential interacting partners ("prey"). Upon UV activation, the photoreactive group on the crosslinker forms a covalent bond with the prey protein.
Experimental Protocol: Photoaffinity Labeling using an NHS-Ester/Aryl Azide Crosslinker
-
Derivatization of the Bait Protein:
-
Dissolve the purified bait protein in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7-9).[2]
-
Prepare a fresh stock solution of the NHS-ester/aryl azide crosslinker (e.g., ANB-NOS in DMSO or Sulfo-SANPAH in aqueous buffer).[2]
-
Add the crosslinker to the protein solution at a molar excess (typically 10-50 fold) and incubate for 30 minutes to 1 hour at room temperature in the dark to prevent premature activation of the azide.[11]
-
Remove excess, unreacted crosslinker by dialysis or size-exclusion chromatography.
-
-
Crosslinking Reaction:
-
Mix the derivatized bait protein with the cell lysate or purified prey proteins.
-
Incubate the mixture to allow for the formation of non-covalent protein complexes.
-
Expose the sample to UV light (typically 254-365 nm) for 5-15 minutes on ice to activate the aryl azide and induce crosslinking.[1]
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Identify the crosslinked proteins by Western blotting using antibodies against suspected interactors or by excising the band and performing mass spectrometry analysis.
-
Proximity Labeling using Azide-Containing Probes
Proximity labeling techniques aim to identify proteins and other molecules in the immediate vicinity of a protein of interest within a living cell. This can be achieved using enzymes like horseradish peroxidase (HRP) that can activate azide-containing biotin (B1667282) probes, leading to the biotinylation of nearby molecules.[12][13][14]
Experimental Protocol: HRP-Mediated Proximity Labeling with an Azide-Biotin Probe
-
Cell Preparation:
-
Transfect cells to express the protein of interest fused to HRP.
-
Culture the cells to allow for expression of the fusion protein.
-
-
Labeling:
-
Incubate the cells with an aryl azide-biotin probe.[12]
-
Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂), which is a co-substrate for HRP. The HRP will convert the azide-biotin into a reactive radical species.
-
This radical will then react with and biotinylate proteins in close proximity to the HRP-fusion protein.
-
-
Enrichment and Analysis:
-
Lyse the cells and enrich the biotinylated proteins using streptavidin-coated beads.
-
Identify the enriched proteins by mass spectrometry.
-
Metabolic Labeling and Click Chemistry
Metabolic labeling with azide-modified precursors allows for the introduction of azide groups into specific classes of biomolecules in living cells. For example, cells fed with azido (B1232118) sugars will incorporate them into their glycans.[15][16][17] These azide-tagged biomolecules can then be detected or enriched using click chemistry.
Experimental Protocol: Metabolic Labeling of Glycans and Click Chemistry Detection
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an azido sugar (e.g., N-azidoacetylmannosamine, ManNAz).[15]
-
The cells will metabolize the azido sugar and incorporate it into their cell-surface glycans.
-
-
Click Reaction:
-
After the labeling period, wash the cells to remove unincorporated azido sugar.
-
Incubate the cells with an alkyne-containing probe, such as an alkyne-fluorophore or alkyne-biotin, in the presence of a copper(I) catalyst.
-
The azide-modified glycans will react with the alkyne probe via CuAAC.
-
-
Analysis:
-
If a fluorescent probe was used, the labeled cells can be visualized by fluorescence microscopy.
-
If a biotin probe was used, the labeled glycoproteins can be enriched using streptavidin beads and identified by mass spectrometry.
-
Application in Signaling Pathway Elucidation
Azide-containing crosslinkers are instrumental in mapping signaling pathways by identifying the components of signaling complexes. For instance, a photoactivatable crosslinker can be attached to a known receptor protein. Upon ligand binding and receptor activation, the crosslinker can be activated to capture interacting downstream signaling molecules. These captured proteins can then be identified, providing insights into the composition of the active signaling complex.
Conclusion
Azide-containing crosslinkers represent a cornerstone of modern chemical biology and proteomics. Their adaptability, coupled with the precision of click chemistry and the versatility of photoactivation, provides researchers with an unparalleled ability to probe the intricate molecular interactions that underpin cellular life. From mapping protein-protein interaction networks to identifying the components of dynamic signaling complexes, these powerful tools are indispensable for fundamental research and are increasingly integral to the drug discovery and development pipeline. As new crosslinker designs with enhanced features continue to emerge, their impact on our understanding of biology and disease is set to grow even further.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 17. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Handling of Azido-PEG3-Methyl Ester
For researchers, scientists, and drug development professionals utilizing Azido-PEG3-methyl ester, a versatile heterobifunctional linker in bioconjugation and drug delivery applications, ensuring its integrity and safety through proper storage and handling is paramount. This guide provides an in-depth overview of the recommended conditions and procedures to maintain the stability and reactivity of this reagent while ensuring laboratory safety.
Overview and Chemical Properties
This compound is a chemical compound featuring an azide (B81097) group for "click chemistry" reactions and a methyl ester group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a critical attribute for biological applications.
| Property | Value |
| Chemical Formula | C10H19N3O5 |
| Molecular Weight | 261.28 g/mol |
| CAS Number | 2086689-07-6 |
Storage Conditions
To ensure the long-term stability and efficacy of this compound, adherence to recommended storage conditions is crucial. Organic azides can be sensitive to heat, light, and physical shock, although the carbon-to-nitrogen ratio in this compound suggests relative stability.
| Condition | Recommendation | Rationale |
| Temperature (Long-term) | -20°C | Minimizes degradation over months to years.[1][2] |
| Temperature (Short-term) | 0 - 4°C | Suitable for storage over days to weeks.[1] |
| Atmosphere | Dry/Desiccate | Protects from moisture, which can affect stability.[1][3] |
| Light | Store in the dark | Prevents light-induced degradation.[1] |
| Container | Tightly sealed vial | Prevents contamination and exposure to air and moisture. |
The product is generally stable for several weeks during standard shipping at ambient temperatures.[1] For stock solutions, short-term storage at 0 - 4°C (days to weeks) or long-term storage at -20°C (months) is recommended.[1] Properly stored, the compound can have a shelf life of over three years.[1]
Handling and Safety Precautions
Safe handling of this compound is essential to protect laboratory personnel and prevent accidental reactions. While relatively stable for an organic azide, it is prudent to treat it as a potentially hazardous chemical.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[4] Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | Minimizes inhalation exposure.[4][5] |
General Handling Practices
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly before and after handling.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.[5]
-
Take measures to prevent the buildup of electrostatic charge.[5]
-
Avoid mixing azide-containing waste with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
Experimental Protocols
Preparation of Stock Solutions
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Dissolution: Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution according to the recommendations in Section 2.
Logical Workflow for Storage and Handling
The following diagram illustrates the key decision points and procedures for the safe storage and handling of this compound.
Caption: Logical workflow for the proper storage and handling of this compound.
Incompatible Materials
To prevent hazardous reactions, avoid contact with strong oxidizing agents.[5] As a general precaution with organic azides, avoid contact with strong acids, which could potentially lead to the formation of hydrazoic acid.[4]
By adhering to these guidelines, researchers can ensure the quality and reactivity of this compound for their experiments while maintaining a safe laboratory environment.
References
Azido-PEG3-Methyl Ester: A Versatile Linker for PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG3-methyl ester, have gained prominence due to their favorable characteristics.
This technical guide provides a comprehensive overview of this compound as a core component in PROTAC development. It delves into its chemical properties, its application in PROTAC synthesis via click chemistry, and its impact on the biological activity of the resulting protein degraders. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and execution of their PROTAC-based drug discovery efforts.
Properties and Advantages of this compound in PROTACs
This compound is a trifunctional molecule featuring an azide (B81097) group, a three-unit polyethylene glycol chain, and a methyl ester terminus. This unique structure imparts several advantageous properties for its use as a PROTAC linker:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can be a significant challenge for these often large and complex structures. Improved solubility can lead to better cell permeability and bioavailability.[1]
-
Flexibility: The flexible nature of the PEG linker allows for the optimal spatial orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex. This is crucial for efficient ubiquitination and subsequent degradation of the target protein.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and other adverse effects.
-
Versatile Chemistry: The azide and methyl ester functional groups provide versatile handles for conjugation. The azide group readily participates in highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The methyl ester can be hydrolyzed to a carboxylic acid, enabling standard amide bond formation.
PROTAC Synthesis Utilizing this compound via Click Chemistry
Click chemistry has become a cornerstone of PROTAC synthesis due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3] this compound is an ideal building block for this approach. The general strategy involves synthesizing two key intermediates: one containing the POI-binding ligand (warhead) functionalized with an alkyne, and the other containing the E3 ligase ligand functionalized with an azide (or vice versa). These intermediates are then joined using the this compound linker through a click reaction.
Signaling Pathways Targeted by PROTACs with PEG Linkers
PROTACs with PEG-based linkers have been successfully developed to target a variety of proteins implicated in disease, including Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
BTK Signaling Pathway: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various B-cell malignancies. PROTACs that induce the degradation of BTK can effectively shut down this signaling cascade.
Caption: BTK Signaling Pathway and PROTAC-mediated Degradation.
BRD4 Signaling Pathway: BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-MYC.[5] By degrading BRD4, PROTACs can effectively suppress the expression of these cancer-driving genes.
Caption: BRD4 Signaling and PROTAC-mediated Degradation.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for BTK and BRD4 targeting PROTACs that utilize PEG-based linkers, illustrating the potency that can be achieved. While specific data for PROTACs using the exact this compound linker is not publicly available, the data for PROTACs with similar PEG3 linkers provide a strong indication of expected performance.
Table 1: Degradation of BTK by PEG-based PROTACs
| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PTD10 | PEG-based | Ramos | 0.5 ± 0.2 | >95 |
| PTD10 | PEG-based | JeKo-1 | 0.6 ± 0.2 | >95 |
| NC-1 | PEG-based | Mino | 2.2 | 97 |
Data adapted from published studies.[4][6]
Table 2: Degradation of BRD4 by PEG-based PROTACs
| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG-based | VCaP | ~10 | >90 |
| PROTAC 2 | PEG-based | VCaP | ~5 | >95 |
Data is illustrative and based on trends observed in the literature.
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the final "click" reaction to synthesize a PROTAC.
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
This compound (1.1 eq)
-
E3 ligase ligand-azide (if not using the azide on the PEG linker)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (1:1)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and this compound in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a premix of CuSO₄·5H₂O and THPTA in water.
-
Add the copper/THPTA premix to the reaction vessel containing the alkyne and azide.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile linker for the development of PROTACs. Its inherent properties of hydrophilicity, flexibility, and biocompatibility, combined with its suitability for efficient click chemistry-based synthesis, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to systematically synthesize and evaluate PROTACs with this linker will continue to drive the discovery of novel therapeutics for a wide range of diseases. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this compound in their PROTAC development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG3-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins using Azido-PEG3-methyl ester. This method introduces a versatile azide (B81097) handle onto the protein of interest, enabling subsequent bio-orthogonal conjugation through "click chemistry." This two-step labeling strategy is a powerful tool for various applications, including protein tracking, functionalization with reporter molecules (e.g., fluorophores, biotin), and the development of antibody-drug conjugates (ADCs).
The protocol outlined below first involves the activation of the methyl ester group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with primary amines on the target protein, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond.
Principle of the Method
The protein labeling process using this compound is a two-stage process. The first stage is the chemical modification of the protein with the azide-containing linker. The second stage involves the highly specific and efficient click chemistry reaction to attach a molecule of interest.
-
Activation and Amine Labeling: The terminal methyl ester of the this compound is hydrolyzed and then converted into a highly reactive NHS ester. This amine-reactive compound readily couples with primary amines on the protein surface in a buffer with a pH of 7-9 to form a stable amide linkage.
-
Bio-orthogonal Click Chemistry: The introduced azide group serves as a bio-orthogonal handle. It can be specifically conjugated to a molecule containing a terminal alkyne (e.g., a fluorescent dye, a biotin (B1667282) tag, or a cytotoxic drug) through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
Quantitative Data Summary
The efficiency of protein labeling is influenced by several factors, including the concentration of the protein and the molar ratio of the labeling reagent. The following table summarizes typical reaction parameters for protein labeling with amine-reactive esters.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[2][3] |
| Molar Excess of Azido-PEG3-NHS Ester | 10 to 20-fold | The optimal molar excess should be determined empirically for each protein.[1][2] |
| Reaction pH | 7.0 - 9.0 | A slightly alkaline pH (e.g., pH 8.3) is optimal for the reaction with primary amines.[2][3] |
| Reaction Temperature | Room Temperature or 4°C | Incubation at room temperature is typically faster, while 4°C may be preferred for sensitive proteins. |
| Incubation Time | 30 - 60 minutes at RT, or 2-8 hours at 4°C | Longer incubation times may be required for less reactive proteins or lower temperatures.[4][5] |
Experimental Protocols
Part 1: Activation of this compound to Azido-PEG3-NHS ester
This initial step is required to make the this compound reactive towards primary amines on the protein.
Materials Required:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
Procedure:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare a stock solution. A typical concentration for the Azido-PEG3-NHS ester stock solution is 10 mM.[1][2] This solution should be prepared fresh immediately before use as the NHS ester is moisture-sensitive.[2]
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the Azido-PEG3-NHS ester.
Part 2: Protein Labeling with Azido-PEG3-NHS Ester
Materials Required:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Freshly prepared 10 mM Azido-PEG3-NHS ester solution in DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[2] The protein concentration should ideally be between 1-10 mg/mL.[2][3]
-
Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[2]
-
-
Calculation of Reagent Volume:
-
Determine the amount of protein to be labeled in moles.
-
Calculate the volume of the 10 mM Azido-PEG3-NHS ester stock solution required to achieve the desired molar excess (e.g., 20-fold molar excess).[1][2]
-
Important: The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein precipitation.[4][5]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (the number of azide groups per protein molecule) can be determined using mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Part 3: Click Chemistry Reaction of Azide-Labeled Protein
This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).
Materials Required:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest (e.g., Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Procedure:
-
Prepare Reagents:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[1]
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[1]
-
Add the CuSO₄/sodium ascorbate mixture to the protein-alkyne mixture to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification and Analysis:
-
Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.
-
Store the final conjugate under appropriate conditions, protected from light.
-
Visualizations
Caption: Experimental workflow for the two-step protein labeling process.
Caption: Reaction mechanism for the two-step protein labeling.
References
Application Notes and Protocols for Azido-PEG3-methyl ester in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG3-methyl ester in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, a cornerstone of "click chemistry." This versatile linker is particularly valuable in the fields of bioconjugation and drug discovery, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound in CuAAC
This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a methyl ester. The azide moiety serves as a reactive handle for CuAAC reactions, enabling the efficient and specific covalent ligation to molecules containing a terminal alkyne. The triethylene glycol (PEG3) spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization, though it is often utilized as is in fragment-based approaches like PROTAC synthesis.
The CuAAC reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it an ideal tool for conjugating complex biomolecules.[]
Applications in PROTAC Development
A primary application of this compound is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] Click chemistry provides a modular and efficient strategy for linking the target protein ligand to the E3 ligase ligand.[][4]
Targeted Protein Degradation of BRD4
A prominent example is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[5] BRD4 is known to regulate the expression of oncogenes such as c-Myc.[6][7] By synthesizing a PROTAC where an alkyne-modified BRD4 ligand (like derivatives of JQ1) is clicked to an this compound linker and subsequently connected to an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon), researchers can induce the degradation of BRD4.[4][5] This leads to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells.[5][6]
Signaling Pathway of BRD4 Degradation by a PROTAC
The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC.
References
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction. This copper-free ligation method involves the reaction of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule to form a stable triazole linkage. The primary advantage of SPAAC is its biocompatibility, as it eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2] Key features of SPAAC include its high specificity, rapid reaction kinetics, and the stability of the resulting conjugate.[2][3]
Azido-PEG3-methyl ester is a versatile linker used in bioconjugation and drug development. It features a terminal azide (B81097) group for participation in click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a methyl ester group.[4] This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase recruiter.[][6]
Applications of SPAAC with this compound
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Bioconjugation: The hydrophilic PEG spacer improves the solubility and reduces aggregation of modified biomolecules.[3]
-
PROTAC Synthesis: This linker is instrumental in the modular synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[][6]
-
Labeling: The azide handle allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.
-
Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of drug conjugates.
Quantitative Data on SPAAC Reaction Kinetics
| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | DMSO | ~0.15 |
| DIBAC | Benzyl Azide | MeOD or CD₃CN:D₂O | 1.9 |
| BCN | p-Nitrophenyl Azide | Not specified | ~2.0-2.9 |
| DBCO Derivatives | Various Azides | Various Buffers | ~0.1 - 2.0 |
Note: The data presented are for representative SPAAC reactions and should be used as a guideline. Actual reaction rates with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines a general method for the conjugation of a DBCO-functionalized protein with this compound.
Materials:
-
DBCO-functionalized protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine- and azide-free buffer
-
Organic Co-solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Prepare the DBCO-functionalized protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution. The final concentration of DMSO should be kept below 20% to avoid protein precipitation.[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using SPAAC
This protocol describes a general workflow for the synthesis of a PROTAC molecule using this compound to link a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand functionalized with a strained alkyne (e.g., DBCO or BCN)
-
E3 ligase ligand
-
This compound
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Functionalization of the E3 Ligase Ligand (if necessary):
-
If the E3 ligase ligand does not already contain a reactive handle for conjugation to the linker, it will need to be functionalized. This may involve standard chemical synthesis to introduce a group that can react with the methyl ester of the this compound after hydrolysis to a carboxylic acid.
-
-
SPAAC Reaction:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the anhydrous, degassed solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the components.[7]
-
Monitor the reaction progress by LC-MS.
-
-
Hydrolysis and Final Conjugation (Example with Amide Bond Formation):
-
Once the SPAAC reaction is complete, hydrolyze the methyl ester of the resulting conjugate to a carboxylic acid using standard conditions (e.g., lithium hydroxide (B78521) in a THF/water mixture).
-
Activate the resulting carboxylic acid (e.g., using HATU or EDC/NHS) and react it with an amine-functionalized E3 ligase ligand to form the final PROTAC molecule.
-
-
Purification:
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for SPAAC Bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Step-by-Step Guide for Bioconjugation with Azido-PEG3-methyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of biomolecules using the heterobifunctional linker, Azido-PEG3-methyl ester. These protocols are intended for research purposes and should be optimized for specific applications.
Introduction to Bioconjugation with this compound
This compound is a versatile tool in bioconjugation, featuring a terminal azide (B81097) group for "click chemistry" and a methyl ester that can be converted to a reactive carboxylic acid. This allows for a two-stage conjugation strategy. First, the methyl ester is hydrolyzed to a carboxylic acid, which is then coupled to a primary amine on a target biomolecule (e.g., protein, peptide) via a stable amide bond. Subsequently, the azide group can be specifically and efficiently conjugated to an alkyne-containing molecule through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Experimental Workflows
The overall workflow for bioconjugation using this compound involves a multi-step process, from the initial hydrolysis of the methyl ester to the final click chemistry conjugation. The choice between CuAAC and SPAAC for the final conjugation step depends on the nature of the biomolecule and the experimental requirements, with SPAAC being preferred for applications involving live cells due to the cytotoxicity of the copper catalyst used in CuAAC.
Caption: General workflow for bioconjugation using this compound.
Quantitative Data Summary
The efficiency of each step in the bioconjugation process is influenced by various factors. The following tables provide a summary of typical reaction conditions and expected outcomes.
Table 1: Methyl Ester Hydrolysis Conditions
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Dilute strong acid (e.g., 1 M HCl) | Dilute strong base (e.g., 1 M NaOH) |
| Solvent | Aqueous or co-solvent (e.g., THF/water) | Aqueous or co-solvent (e.g., Methanol (B129727)/water) |
| Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Key Advantage | Direct formation of carboxylic acid | Faster reaction, irreversible |
| Consideration | Reversible reaction, may require excess water | Forms carboxylate salt, requires acidification |
Table 2: EDC/NHS Amine Coupling Reaction Parameters
| Parameter | Recommended Condition |
| Activation Buffer | MES buffer, pH 4.5-6.0 |
| Coupling Buffer | PBS, pH 7.2-8.0 |
| Molar Ratio (Linker:EDC:NHS) | 1 : 2 : 5 (typical starting point) |
| Reaction Time (Activation) | 15 - 30 minutes at room temperature |
| Reaction Time (Coupling) | 2 hours at room temperature or overnight at 4°C |
| Quenching Reagent | Hydroxylamine or Tris buffer |
Table 3: Click Chemistry Reaction Comparison
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Biocompatibility | Potentially cytotoxic due to copper | Excellent for in vivo and live-cell applications |
| Efficiency | Very high (>95%) | Very high (>95%) |
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound to Azido-PEG3-carboxylic acid
This protocol describes the conversion of the methyl ester to a carboxylic acid. Alkaline hydrolysis is generally preferred for its speed and irreversibility.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Methanol
-
Deionized water
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolution: Dissolve this compound in methanol.
-
Hydrolysis: Add an excess of 1 M NaOH solution to the methanolic solution of the linker.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully add 1 M HCl dropwise with stirring until the pH of the solution is ~2-3.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield Azido-PEG3-carboxylic acid.
-
Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry. The product can be lyophilized for long-term storage.
Protocol 2: EDC/NHS Coupling of Azido-PEG3-carboxylic acid to a Protein
This two-step protocol minimizes protein polymerization by activating the carboxylic acid with EDC and NHS before adding the protein.
Materials:
-
Azido-PEG3-carboxylic acid
-
Protein with primary amines (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Buffer Exchange: If necessary, exchange the protein into the Coupling Buffer using a desalting column.
-
Linker Activation:
-
Dissolve Azido-PEG3-carboxylic acid in the Activation Buffer.
-
Immediately before use, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Protein Conjugation:
-
Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by size exclusion chromatography or dialysis.
-
Characterization: Characterize the azide-modified protein by mass spectrometry to determine the degree of labeling.
Protocol 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating the azide-modified biomolecule to a terminal alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule (typically a 5- to 10-fold molar excess over the biomolecule) in the Reaction Buffer.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.
-
Characterization: Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for bioconjugation in sensitive biological systems.
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the strained alkyne-containing molecule in a biocompatible solvent such as DMSO.
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the strained alkyne-containing molecule (typically a 3- to 10-fold molar excess over the biomolecule) in the Reaction Buffer.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
Purification: Purify the final bioconjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents.
-
Characterization: Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of the bioconjugation process and a hypothetical application in a signaling pathway study.
Caption: Decision-making flowchart for the bioconjugation process.
Caption: Application of an ADC in a targeted signaling pathway.
Application Notes and Protocols for Azido-PEG3-methyl ester Reactions with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Azido-PEG3-methyl ester in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This versatile linker is instrumental in various applications, including bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a chemical tool employed in "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks.[1] The presence of an azide (B81097) group allows for its specific reaction with alkyne-containing molecules, forming a stable triazole linkage. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance of the conjugated molecules. This document outlines the reaction conditions and detailed protocols for the two primary methods of reacting this compound with alkynes: CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides, catalyzed by a copper(I) species.[2] This reaction is widely used for its high yields and compatibility with a broad range of functional groups under mild conditions.[3]
General Reaction Conditions for CuAAC
The successful execution of a CuAAC reaction is dependent on several key parameters, including the choice of catalyst, ligand, solvent, temperature, and reaction time. Below is a summary of typical conditions.
| Parameter | Condition | Notes |
| Azide | This compound | --- |
| Alkyne | Terminal alkyne | Propiolamides and propargyl ethers often exhibit faster reaction rates.[4] |
| Copper Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or Cu(I) salts (e.g., CuI, CuBr) | In situ reduction of CuSO₄ is common for bioconjugation to avoid high concentrations of free Cu(I).[2] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction.[3] THPTA is water-soluble and suitable for bioconjugations. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures | Co-solvents like DMSO or DMF can be used to solubilize reactants.[5] |
| Temperature | Room temperature to 37°C | Higher temperatures (up to 100°C with microwave assistance) can be used to accelerate the reaction if the substrates are stable.[5] |
| Reaction Time | 30 minutes to 24 hours | Reaction time is dependent on reactant concentrations, temperature, and catalyst system.[3] |
| Reactant Ratio | 1.1-1.5 equivalents of alkyne per azide | A slight excess of one reactant is often used to drive the reaction to completion. |
Experimental Protocol: CuAAC Conjugation of a Peptide
This protocol describes the conjugation of this compound to an alkyne-modified peptide.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Purification supplies (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution (use a 1.5-fold molar excess of the azide).
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions.
-
Add the premixed CuSO₄/THPTA solution to the peptide/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-18 hours).
-
-
Purification:
-
Remove excess reagents and purify the conjugated peptide using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with azides.[1] The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.
General Reaction Conditions for SPAAC
The rate of SPAAC reactions is influenced by the choice of cyclooctyne, solvent, pH, and temperature.
| Parameter | Condition | Notes |
| Azide | This compound | --- |
| Alkyne | Strained cyclooctyne (e.g., DBCO, BCN) | DBCO generally exhibits faster kinetics than BCN. |
| Solvent | Aqueous buffers (e.g., PBS, cell culture media), DMSO, DMF | The choice of solvent can impact reaction rates. |
| Temperature | Room temperature to 37°C | Higher temperatures generally increase the reaction rate. |
| pH | 6.5 - 8.5 | Reaction rates can be pH-dependent. |
| Reaction Time | Minutes to several hours | Dependent on the reactivity of the cyclooctyne and reactant concentrations. |
| Reactant Ratio | 1.1-1.5 equivalents of cyclooctyne per azide | A slight excess of the cyclooctyne is commonly used. |
Experimental Protocol: SPAAC Labeling of Live Cells
This protocol outlines a general procedure for labeling azide-modified cell surface glycans with a DBCO-conjugated fluorophore.
Materials:
-
Cells with azide-modified surface glycans (e.g., via metabolic labeling with an azide-containing sugar)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
DMSO (anhydrous)
-
Fluorescence microscope
Procedure:
-
Prepare DBCO-Fluorophore Solution:
-
Prepare a 10 mM stock solution of the DBCO-conjugated fluorophore in anhydrous DMSO.
-
-
Cell Preparation:
-
Wash the azide-labeled cells twice with warm PBS.
-
-
SPAAC Reaction:
-
Dilute the DBCO-fluorophore stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Replace the PBS with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Reaction Mechanisms
Experimental Workflow: PROTAC Synthesis
Logical Relationship: Targeted Drug Delivery via ADC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Hydrolysis of Azido-PEG3-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-methyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug delivery research. The azide (B81097) group provides a reactive handle for "click chemistry," enabling the efficient and specific attachment of molecules, while the methyl ester serves as a precursor to a carboxylic acid. The hydrolysis of the methyl ester to the corresponding carboxylic acid, Azido-PEG3-acid, is a critical step to enable subsequent conjugation to amine-containing biomolecules, such as proteins, peptides, or antibodies, through amide bond formation. This document provides detailed protocols for the efficient hydrolysis of this compound, guidance on reaction monitoring, and procedures for the purification and characterization of the final product.
The conversion of the methyl ester to a carboxylic acid is typically achieved through saponification, a base-catalyzed hydrolysis process. Common bases for this transformation include lithium hydroxide (B78521) (LiOH) and sodium hydroxide (NaOH). The choice of base and reaction conditions can be optimized to ensure high yields and purity of the final Azido-PEG3-acid product. The inherent hydrophilicity of the polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the molecule, which is beneficial for bioconjugation applications.[1]
Chemical Transformation
The hydrolysis of this compound to Azido-PEG3-acid is a straightforward saponification reaction. The reaction scheme is presented below:
Caption: Chemical transformation of this compound to Azido-PEG3-acid.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | ≥95% | MedKoo Biosciences |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reagent Grade | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Tetrahydrofuran (B95107) (THF) | Anhydrous | Sigma-Aldrich |
| Methanol (B129727) (MeOH) | Anhydrous | Fisher Scientific |
| Deionized (DI) Water | ||
| Hydrochloric acid (HCl), 1 M | VWR | |
| Dichloromethane (B109758) (DCM) | Reagent Grade | Fisher Scientific |
| Ethyl acetate (B1210297) (EtOAc) | Reagent Grade | Fisher Scientific |
| Hexanes | Reagent Grade | Fisher Scientific |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ||
| TLC plates (Silica gel 60 F₂₅₄) | MilliporeSigma | |
| Deuterated chloroform (B151607) (CDCl₃) or DMSO-d₆ for NMR | Cambridge Isotope Laboratories |
Experimental Protocols
Two common and effective methods for the hydrolysis of this compound are provided below. The choice between lithium hydroxide and sodium hydroxide often depends on reagent availability and researcher preference, as both are effective for this transformation.
Protocol 1: Lithium Hydroxide Mediated Hydrolysis
This protocol is often preferred for its mild reaction conditions.
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and deionized water (typically a 3:1 to 2:1 v/v ratio) to a concentration of approximately 0.1-0.5 M.
-
Stir the solution at room temperature until the ester is fully dissolved.
2. Hydrolysis Reaction:
-
In a separate container, prepare a 1 M aqueous solution of lithium hydroxide (LiOH).
-
Add 1.5 to 2.0 equivalents of the LiOH solution dropwise to the stirred solution of the ester.
-
Allow the reaction to stir at room temperature.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
A typical eluent system is Dichloromethane:Methanol (95:5) or Ethyl Acetate.
-
The reaction is complete when the starting material spot is no longer visible by TLC. The product, being a carboxylic acid, will have a lower Rf value (it will be more polar) than the starting methyl ester.
4. Work-up and Purification:
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1 M HCl.
-
Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Azido-PEG3-acid.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Sodium Hydroxide Mediated Hydrolysis
This protocol is a robust and widely used method for saponification.
1. Reaction Setup:
-
Dissolve this compound (1 equivalent) in methanol (MeOH) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Stir the solution at room temperature.
2. Hydrolysis Reaction:
-
Add an aqueous solution of sodium hydroxide (NaOH) (typically 1-2 M) to the reaction mixture, using 1.5 to 2.0 equivalents of NaOH.
-
Stir the reaction at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC as described in Protocol 1.
4. Work-up and Purification:
-
Upon completion, remove the methanol under reduced pressure.
-
Add deionized water to dissolve the residue.
-
Cool the solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude Azido-PEG3-acid.
-
Purify by column chromatography if required.
Experimental Workflow
Caption: General workflow for the hydrolysis of this compound.
Data Presentation
The following table summarizes typical reaction parameters for the hydrolysis of methyl esters, which can be adapted for this compound.
| Parameter | LiOH Hydrolysis | NaOH Hydrolysis |
| Base Equivalents | 1.5 - 2.0 | 1.5 - 2.0 |
| Solvent System | THF/Water (3:1 to 2:1) | Methanol/Water |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Temperature | Room Temperature | Room Temperature (can be heated) |
| Typical Reaction Time | 1 - 4 hours | 1 - 6 hours |
| Expected Yield | >90% | >90% |
Characterization of Azido-PEG3-acid
The successful conversion of the methyl ester to the carboxylic acid can be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): As mentioned, the product will have a lower Rf value than the starting material due to the increased polarity of the carboxylic acid group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the ester C=O stretch (typically around 1740 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) are indicative of successful hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the methyl ester singlet (usually around 3.7 ppm) is a key indicator. A broad singlet corresponding to the carboxylic acid proton may be observed downfield (typically >10 ppm), though its presence can be variable.
-
¹³C NMR: A shift in the carbonyl carbon resonance from the ester to the carboxylic acid region is expected.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product, Azido-PEG3-acid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient base- Low reaction temperature- Short reaction time | - Add more equivalents of base- Gently warm the reaction mixture- Increase the reaction time and continue monitoring by TLC |
| Low Yield | - Incomplete extraction- Product loss during work-up | - Perform additional extractions of the aqueous layer- Ensure the aqueous layer is sufficiently acidified before extraction |
| Side Reactions | - Azide group instability (unlikely under these conditions) | - Alkyl azides are generally stable to basic conditions. If issues persist, consider enzymatic hydrolysis as a milder alternative. |
Conclusion
The hydrolysis of this compound to Azido-PEG3-acid is a fundamental and crucial step for its use in bioconjugation. The provided protocols, based on well-established saponification methods, offer reliable and high-yielding procedures for this transformation. Proper monitoring and characterization are essential to ensure the purity and identity of the final product, which is critical for the success of subsequent conjugation reactions in drug development and other research applications.
References
Application Notes and Protocols for Biomaterial Surface Modification using Azido-PEG3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-methyl ester for the surface modification of biomaterials. The protocols outlined below leverage the principles of "click chemistry," a set of powerful, specific, and high-yield reactions for covalently attaching molecules to surfaces. This modification strategy is instrumental in enhancing the biocompatibility, reducing non-specific protein adsorption, and enabling the targeted immobilization of biomolecules on various substrates.
Two primary "click" chemistry pathways are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods will depend on the specific application, particularly the sensitivity of the biomaterial and any biological components to copper ions.[1][2]
Overview of Surface Modification Strategies
This compound is a heterobifunctional linker containing an azide (B81097) group for "click" chemistry and a methyl ester group. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and provides a flexible linker arm. The general principle involves two main steps:
-
Surface Activation: The biomaterial surface is first functionalized with a reactive group that can undergo cycloaddition with the azide moiety of the this compound. For CuAAC, this is typically an alkyne group. For SPAAC, a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), is used.[3][4]
-
"Click" Reaction: The azide group of the this compound is then covalently attached to the activated surface via a stable triazole linkage.[5][6]
The terminal methyl ester of the attached PEG linker can then be hydrolyzed to a carboxylic acid for subsequent conjugation of amines (e.g., proteins, peptides) or other molecules of interest.
Key Applications
-
Improving Biocompatibility: PEGylation of surfaces is a well-established method to reduce immune responses and enhance the in-vivo lifetime of biomaterials.[7]
-
Preventing Biofouling: The hydrophilic PEG layer minimizes the non-specific adsorption of proteins and adhesion of cells, which is critical for implants, biosensors, and drug delivery systems.
-
Targeted Drug Delivery: The terminal functional group of the PEG linker can be used to attach targeting ligands (e.g., antibodies, peptides) to specifically direct drug-loaded nanoparticles or other delivery vehicles.[8]
-
Biosensor Development: Covalent immobilization of capture probes (e.g., antibodies, nucleic acids) onto a PEGylated surface can improve sensor sensitivity and reduce background noise.
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-functionalized biomaterial surface (for CuAAC) or strained alkyne-functionalized surface (for SPAAC)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (for CuAAC)
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS), deionized water
-
Quenching solution: 50 mM EDTA in PBS (for CuAAC)
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for robust biomaterials that are not sensitive to copper ions. CuAAC generally exhibits faster reaction kinetics compared to SPAAC.[9]
Workflow for CuAAC Surface Modification
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. mdpi.com [mdpi.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imaging of Cells Labeled with Azido-PEG3 Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environment. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This reaction is highly specific, efficient, and can be performed in complex biological systems, including living cells.[1][4] A common strategy for cell labeling involves the introduction of an azide (B81097) group onto the cell surface, which can then be "clicked" with a fluorescent probe containing a terminal alkyne for imaging.
These application notes provide a detailed protocol for the two-step labeling of live cells. The first step involves the covalent attachment of an Azido-PEG3 moiety to the cell surface proteins using an N-hydroxysuccinimide (NHS) ester derivative. The second step is the click chemistry reaction to attach a fluorescent probe for imaging. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and accessibility of the azide group.[5]
Principle of the Method
The cell labeling and imaging process consists of two main stages:
-
Cell Surface Labeling: Live cells are incubated with Azido-PEG3-NHS Ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) of cell surface proteins, forming stable amide bonds. This step effectively decorates the cell surface with azide groups.[5][6]
-
Fluorescent Detection via Click Chemistry: The azide-labeled cells are then treated with an alkyne-containing fluorescent dye (e.g., an alkyne-modified Cy5 or FITC). In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a cycloaddition reaction, forming a stable triazole linkage and covalently attaching the fluorescent probe to the cell surface.[1][2] The cells can then be visualized using fluorescence microscopy.
Data Presentation
The following tables summarize typical quantitative data for this labeling procedure. Note that optimal conditions may vary depending on the cell type and specific reagents used.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Azido-PEG3-NHS Ester | 10 mM in DMSO | 100 - 500 µM |
| Alkyne-Fluorophore | 1 mM in DMSO | 1 - 10 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM |
| THPTA Ligand | 50 mM in H₂O | 5 mM |
| Sodium Ascorbate (B8700270) | 100 mM in H₂O (prepare fresh) | 5 mM |
Table 2: Typical Experimental Parameters and Outcomes
| Parameter | Value | Notes |
| Labeling Step (Azide) | ||
| Incubation Time | 30 minutes | At room temperature or 37°C |
| Cell Viability (post-labeling) | > 95% | Assessed by Trypan Blue exclusion or MTT assay[7][8] |
| Click Reaction Step | ||
| Incubation Time | 15 - 30 minutes | At room temperature, protected from light |
| Labeling Efficiency | High | Dependent on cell surface protein expression |
| Signal-to-Noise Ratio | High | Low background fluorescence |
| Cell Health | ||
| Post-Click Viability | > 90% | The use of a ligand like THPTA minimizes copper toxicity[3] |
Experimental Protocols
Materials Required
-
Cells of interest (e.g., HeLa, Jurkat) in suspension or adhered to coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Azido-PEG3-NHS Ester (e.g., BroadPharm BP-22469, Precise PEG AG-1128)[6][9]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-Cy5, Alkyne-TAMRA)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Protocol 1: Labeling of Live Cells with Azido-PEG3-NHS Ester
-
Cell Preparation:
-
For adherent cells, seed them on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
For suspension cells, harvest the cells and wash them once with cold PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Azido-PEG3-NHS Ester in anhydrous DMSO.
-
-
Cell Surface Labeling:
-
Wash the cells twice with cold PBS, pH 7.4.
-
Dilute the Azido-PEG3-NHS Ester stock solution to a final concentration of 100-500 µM in cold PBS.
-
Incubate the cells with the Azido-PEG3-NHS Ester solution for 30 minutes at room temperature with gentle agitation.
-
Wash the cells three times with cold PBS containing 1% BSA to quench any unreacted NHS ester and remove excess reagent.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
-
Click Reaction Cocktail Preparation:
-
Prepare the click reaction cocktail fresh just before use. For a 1 mL final volume, add the components in the following order:
-
875 µL of PBS
-
100 µL of 50 mM THPTA
-
10 µL of 100 mM CuSO₄
-
5 µL of 1 mM Alkyne-Fluorophore stock
-
-
Vortex the mixture gently.
-
Immediately before adding to the cells, add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the formation of the Cu(I) catalyst.
-
-
Click Reaction:
-
Add the click reaction cocktail to the azide-labeled cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
(Optional) Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for cell labeling and imaging.
Caption: Chemical reactions for cell labeling.
Troubleshooting and Considerations
-
Low Fluorescence Signal:
-
Increase the concentration of Azido-PEG3-NHS Ester or the alkyne-fluorophore.
-
Increase the incubation time for the labeling or click reaction steps.
-
Ensure the sodium ascorbate solution is freshly prepared, as it oxidizes over time.
-
-
High Background:
-
Ensure thorough washing after the azide labeling and click reaction steps.
-
The addition of BSA to the wash buffer after the NHS ester reaction helps to quench unreacted esters.[10]
-
Decrease the concentration of the alkyne-fluorophore.
-
-
Cell Viability Issues:
-
Minimize the duration of the click reaction.
-
Ensure the use of a copper-chelating ligand like THPTA to reduce copper-induced cytotoxicity.[3]
-
Perform all steps with pre-warmed (37°C) or room temperature buffers where appropriate to avoid temperature shock.
-
Confirm the viability of your cells before starting the experiment. A standard MTT or similar assay can be used to quantify cytotoxicity.[7][8]
-
-
NHS Ester Hydrolysis:
-
The Azido-PEG3-NHS Ester is sensitive to moisture.[9] Prepare the stock solution in anhydrous DMSO and store it with a desiccant at -20°C. Avoid multiple freeze-thaw cycles.
-
This protocol provides a robust method for the fluorescent labeling of live cells, enabling a wide range of applications in cell biology, drug development, and diagnostics. By following these guidelines, researchers can effectively visualize and track cells of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Azido-PEG3-aminoacetic acid-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Use of Azido-PEG3-methyl ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-methyl ester is a versatile heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its structure, comprising a terminal azide (B81097) group, a flexible tri-ethylene glycol (PEG3) spacer, and a methyl ester, enables a modular and efficient approach to the synthesis of complex bioconjugates. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture is paramount for therapeutic efficacy.
The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions facilitate the covalent linkage of the PEGylated molecule to a second molecule containing a corresponding alkyne group, even in complex biological environments. The methyl ester can be readily hydrolyzed to a carboxylic acid, which can then be activated to react with primary amines on proteins, such as lysine (B10760008) residues on antibodies, forming stable amide bonds.
The incorporated PEG3 spacer enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drug molecules. Furthermore, the PEG moiety can create a hydrophilic shield around the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile of the therapeutic agent.
These application notes provide a comprehensive overview of the utility of this compound in drug delivery, complete with detailed experimental protocols, quantitative data for consideration in experimental design, and visualizations of key processes.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 261.27 g/mol | [1](--INVALID-LINK--) |
| Chemical Formula | C10H19N3O5 | [1](--INVALID-LINK--) |
| CAS Number | 2086689-07-6 | [1](--INVALID-LINK--) |
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker in a PROTAC molecule is a critical parameter that influences its ability to form a stable and productive ternary complex between the target protein and the E3 ligase, ultimately affecting the efficiency of protein degradation. The following table provides illustrative data on how PEG linker length can impact the degradation efficiency (DC50 and Dmax) of PROTACs targeting SMARCA2.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | >1000 | <20 |
| PROTAC B | PEG3 | 300 | 65 |
| PROTAC C | PEG4 | 100 | 85 |
| PROTAC D | PEG5 | 50 | 95 |
Data is illustrative and compiled from various sources in the literature. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent.
Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
In ADCs, the PEG linker can affect the drug-to-antibody ratio (DAR), stability, and in vivo efficacy. Longer PEG linkers can help to overcome the hydrophobicity of the drug payload, allowing for higher DARs without inducing aggregation.
| ADC Construct | Linker | Average DAR | Aggregation (%) | In Vivo Efficacy (Tumor Growth Inhibition) |
| ADC 1 | Non-PEG | 3.5 | 15 | +++ |
| ADC 2 | PEG4 | 3.8 | 5 | ++++ |
| ADC 3 | PEG8 | 4.0 | <2 | +++++ |
| ADC 4 | PEG12 | 4.1 | <1 | +++++ |
This data is representative and compiled from publicly available research. The values are illustrative of typical results and will vary depending on the specific antibody, drug, and conjugation chemistry.
Signaling Pathway
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound, after modification, can serve as the linker connecting the POI-binding ligand and the E3 ligase-binding ligand.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols & Workflows
The use of this compound in drug delivery systems typically involves a multi-step synthetic process. The following protocols provide a general framework for the hydrolysis of the methyl ester, activation of the resulting carboxylic acid, and subsequent conjugation to a biomolecule, followed by a click chemistry reaction.
Overall Experimental Workflow
Caption: General workflow for ADC synthesis.
Protocol 1: Hydrolysis of this compound to Azido-PEG3-carboxylic acid
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH (1.5-2 equivalents) or an equivalent amount of NaOH to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the THF by rotary evaporation.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azido-PEG3-carboxylic acid.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Activation of Azido-PEG3-carboxylic acid to Azido-PEG3-NHS ester
This protocol details the activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Azido-PEG3-carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve Azido-PEG3-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM under an inert atmosphere.
-
Add EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
The resulting solution containing the activated Azido-PEG3-NHS ester can often be used directly in the next conjugation step without purification.
Protocol 3: Conjugation of Azido-PEG3-NHS ester to an Antibody
This protocol describes the conjugation of the activated linker to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-NHS ester solution from Protocol 2
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Adjust the concentration of the mAb solution to 2-10 mg/mL in PBS, pH 7.4.
-
Add a 5- to 20-fold molar excess of the Azido-PEG3-NHS ester solution to the mAb solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the azide-modified antibody using an SEC desalting column equilibrated with PBS to remove excess linker and quenching buffer.
-
Determine the protein concentration and the degree of labeling (azide-to-antibody ratio).
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-modified antibody and an alkyne-functionalized drug payload.
Materials:
-
Azide-modified antibody from Protocol 3
-
Alkyne-modified drug payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
In a reaction vessel, add the azide-modified antibody.
-
Add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution. The final DMSO concentration should be kept below 10% (v/v).
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the resulting ADC using SEC or HIC to remove unreacted drug, catalyst, and other reagents.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Characterization of the Final Conjugate
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique to determine the DAR and assess the heterogeneity of the ADC population. As the number of hydrophobic drug molecules conjugated to the antibody increases, the retention time on the HIC column also increases.
Workflow for HIC Analysis of an ADC
Caption: Workflow for ADC analysis by HIC.
Conclusion
This compound is a highly valuable and versatile linker for the development of advanced drug delivery systems. Its well-defined structure and dual functionality allow for a controlled and modular approach to the synthesis of complex bioconjugates such as ADCs and PROTACs. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize this linker in their drug development endeavors. It is important to note that the reaction conditions, stoichiometry, and purification methods may require optimization for each specific application to achieve the desired product with high purity and yield.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG3-methyl ester Click Reaction
Welcome to the technical support center for troubleshooting low yields in your Azido-PEG3-methyl ester click reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
The this compound click reaction is a copper(I)-catalyzed cycloaddition between the azide (B81097) group of this compound and a terminal alkyne-functionalized molecule.[1][2] This reaction, a type of "click chemistry," is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.[3][4] It is widely used in bioconjugation, drug discovery, and materials science.
Q2: My click reaction with this compound has a low yield. What are the common causes?
Low yields in CuAAC reactions can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state by atmospheric oxygen.[5][6]
-
Suboptimal Reagent Concentrations: Incorrect ratios of reactants, catalyst, ligand, or reducing agent can lead to incomplete reactions.
-
Poor Reagent Quality: Degradation of the azide or alkyne, or the use of old or oxidized sodium ascorbate (B8700270) can significantly reduce yields.[7]
-
Inappropriate Ligand: The choice and concentration of the copper-stabilizing ligand are crucial for both catalytic activity and protecting biomolecules.[3][5]
-
Solubility Issues: Poor solubility of either the this compound or the alkyne-containing molecule in the reaction solvent can hinder the reaction.[5]
-
Presence of Inhibitors: Certain buffers or functional groups on your molecules can chelate the copper catalyst and inhibit the reaction.[1]
Q3: How can I improve the yield of my reaction?
To improve your reaction yield, consider the following troubleshooting strategies:
-
Ensure an Oxygen-Free Environment: Degas your solvents and reaction mixtures by bubbling with an inert gas like argon or nitrogen. Capping the reaction vessel is also recommended to minimize oxygen exposure.[5]
-
Use Fresh Reducing Agent: Always prepare a fresh solution of sodium ascorbate immediately before setting up the reaction.[8]
-
Optimize Component Ratios: Systematically vary the concentrations of the copper catalyst, ligand, and reducing agent to find the optimal conditions for your specific substrates.
-
Select the Right Ligand: For aqueous reactions, water-soluble ligands like THPTA are recommended.[5][6]
-
Improve Solubility: If you observe precipitation, consider adding a co-solvent like DMSO or DMF, typically up to 10% of the total volume.[5]
-
Control the pH: Maintain a pH between 6.5 and 8.0 for optimal reaction conditions. Avoid buffers like Tris that can interfere with the copper catalyst.[1]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you might be encountering.
Problem: Very Low to No Product Formation
If you are observing little to no formation of your desired product, it is likely a fundamental issue with one of the core components of the reaction.
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst is essential. Ensure its presence by using a reducing agent like sodium ascorbate. Always use a freshly prepared sodium ascorbate solution. Degassing the reaction mixture with nitrogen or argon before adding the copper catalyst can also help.[5] |
| Degraded Starting Materials | Verify the integrity of your this compound and alkyne-functionalized molecule. If possible, confirm their structure and purity using analytical methods like NMR or mass spectrometry. |
| Incorrect Reagent Stoichiometry | A common starting point is a slight excess of the alkyne (1.2-2 equivalents) relative to the azide. The catalyst loading is typically 1-5 mol% of the limiting reagent. |
| Inhibitory Buffer Components | Avoid using Tris buffer, as it can chelate copper. Buffers like phosphate (B84403), carbonate, or HEPES are generally compatible.[1] |
Problem: Incomplete Reaction and/or Side Product Formation
In cases where the reaction proceeds but does not go to completion, or you observe significant side products, fine-tuning the reaction conditions is necessary.
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | In the presence of oxygen, the sodium ascorbate can be consumed. Ensure you are using a sufficient excess (e.g., 5-10 equivalents relative to copper) to maintain the Cu(I) state throughout the reaction.[1] |
| Inadequate Ligand Concentration | The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation reactions to protect sensitive molecules.[5] |
| Low Reaction Temperature | While most click reactions proceed efficiently at room temperature, gentle heating (e.g., 37-45 °C) can sometimes improve the yield for sterically hindered or less reactive substrates.[9] |
| Glaser Coupling (Alkyne Dimerization) | This side reaction can occur in the presence of Cu(II) and oxygen. Ensuring a reducing environment and minimizing oxygen exposure will suppress this side product.[5] |
Quantitative Data on Reaction Parameters
The following tables summarize the expected impact of key reaction parameters on the yield of a typical this compound click reaction. The values presented are illustrative and may require optimization for your specific system.
Table 1: Effect of Copper (CuSO₄) and Ligand (THPTA) Concentration on Yield
| CuSO₄ (µM) | THPTA (µM) | Ligand:Cu Ratio | Expected Yield (%) | Notes |
| 50 | 250 | 5:1 | > 90% | Recommended for bioconjugation to protect sensitive molecules.[5] |
| 100 | 500 | 5:1 | > 95% | A robust concentration for many applications.[1] |
| 200 | 200 | 1:1 | 70-85% | Lower ligand ratio may reduce efficiency and increase risk of side reactions. |
| 50 | 50 | 1:1 | 60-80% | Suboptimal; increased risk of catalyst oxidation and side reactions. |
| 100 | 0 | N/A | < 20% | Lack of a ligand significantly slows the reaction and can lead to catalyst precipitation. |
Table 2: Effect of Sodium Ascorbate Concentration on Yield
| Sodium Ascorbate (mM) | Expected Yield (%) | Notes |
| 0.5 | 40-60% | May be insufficient to fully reduce Cu(II) and counteract dissolved oxygen. |
| 1.0 | 70-85% | Generally effective, but may not be sufficient for prolonged reactions. |
| 2.5 | > 95% | Often optimal, providing a sufficient excess to maintain a reducing environment.[1] |
| 5.0 | > 95% | A higher concentration can be beneficial if oxygen exposure is a concern. |
Table 3: Effect of Temperature and Time on Yield
| Temperature (°C) | Time (hours) | Expected Yield (%) | Notes |
| 25 (Room Temp) | 1 | 85-95% | Sufficient for most standard click reactions.[5] |
| 25 (Room Temp) | 4 | > 95% | Extending the time can drive the reaction to completion. |
| 37 | 1 | > 95% | Mild heating can accelerate the reaction for less reactive substrates. |
| 4 | 24 | 70-90% | Useful for very sensitive biomolecules, but requires longer reaction times. |
Experimental Protocols
General Protocol for a Small-Scale Click Reaction
This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule in an aqueous buffer.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to your desired final concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the this compound stock solution to a final concentration that is 1.0-1.2 times the molar concentration of the alkyne.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final reaction volume of 500 µL and a target copper concentration of 100 µM, you would add 2.5 µL of the 20 mM CuSO₄ stock and 5 µL of the 50 mM THPTA stock (maintaining a 1:5 copper to ligand molar ratio).
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (for a 500 µL reaction, add 12.5 µL of the 100 mM stock).
-
Cap the tube and gently mix. If possible, briefly degas the solution with argon or nitrogen.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
The purification method will depend on the nature of your product. For PEGylated small molecules, techniques like silica (B1680970) gel chromatography or reversed-phase HPLC are common. For larger biomolecules, size-exclusion chromatography or dialysis can be used to remove excess reagents.
-
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azido-PEG3-methyl ester Bioconjugation
Welcome to the technical support center for Azido-PEG3-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting potential side reactions and to offer answers to frequently asked questions encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioconjugation workflows.
Problem 1: Low or No Conjugation Yield
Q: My click chemistry reaction (CuAAC or SPAAC) yield is significantly lower than expected. What are the potential causes?
A: Low conjugation yield is a common issue that can stem from the stability of the functional groups on your linker or from the reaction conditions. The primary culprits are often the unintended reduction of the azide (B81097) group or the hydrolysis of the methyl ester.
-
Possible Cause 1: Azide Group Reduction. The azide group is susceptible to reduction to a primary amine, rendering it unreactive in azide-alkyne cycloaddition reactions.[1][2] This is particularly common when using reagents typically found in protein chemistry protocols.
-
Solution: Avoid using strong reducing agents like DTT. If a reducing agent is necessary (e.g., for antibody disulfide bond reduction), use a milder phosphine-based reagent like TCEP (Tris(2-carboxyethyl)phosphine), but be aware that even TCEP can reduce azides under certain conditions.[1] Whenever possible, perform the reduction step separately and remove the reducing agent prior to introducing the azide-PEG linker.
-
-
Possible Cause 2: Methyl Ester Hydrolysis. The methyl ester can hydrolyze to a carboxylic acid, especially under basic conditions (pH > 8) or in the presence of endogenous esterase enzymes in cell lysates or serum.[3][4][5] This alters the charge and solubility of the linker, which can negatively impact conjugation efficiency.
-
Solution: Maintain a pH range of 6.5-7.5 for your reaction buffer.[6][7] If esterase activity is suspected, consider adding esterase inhibitors to your reaction mixture. The hygroscopic nature of PEG can introduce water, which may facilitate hydrolysis, so ensure reagents are stored in a dry environment.[8]
-
-
Possible Cause 3: Copper-Catalyzed Reaction Issues (CuAAC). For copper-catalyzed reactions, the oxidation of the Cu(I) catalyst to the inactive Cu(II) state can halt the reaction. Furthermore, the combination of Cu(I) and reducing agents like sodium ascorbate (B8700270) can generate reactive oxygen species (ROS) that may damage the biomolecule, reducing its activity and conjugation potential.[9][10]
-
Solution: Use a copper-stabilizing ligand such as TBTA or THPTA to protect the Cu(I) from oxidation and improve reaction efficiency.[11] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Possible Cause 4: Strained Alkyne Instability (SPAAC). In strain-promoted azide-alkyne cycloaddition, the cyclooctyne (B158145) partner (e.g., DBCO, BCN) can be unstable, particularly under acidic conditions or during extended storage, leading to degradation.[12]
-
Solution: Ensure your strained alkyne reagent is fresh and has been stored correctly, protected from light and acidic environments.[12]
-
Problem 2: Observation of Unexpected Side Products
Q: I am observing unexpected species in my analytical results (e.g., HPLC, LC-MS). What are they?
A: The appearance of unexpected peaks or masses typically corresponds to one of the side reactions mentioned above.
-
Side Product 1: Hydrolyzed Linker. A new, more polar species with a mass increase of 14 Da (CH2 vs. H) is likely the hydrolyzed carboxylic acid form of the linker (Azido-PEG3-carboxylic acid). This is caused by ester hydrolysis.
-
Confirmation: Analyze the product by mass spectrometry. The mass will correspond to the linker with a -COOH group instead of the -COOCH3 group. To mitigate this, control the pH of your reaction and store the reagent in a desiccated environment.[8]
-
-
Side Product 2: Reduced Linker. A species with a mass decrease of 26 Da (N2 vs. 2H) corresponds to the amine-containing linker (Amino-PEG3-methyl ester).[1] This is a result of azide reduction.
-
Confirmation: The mass will match the amine-containing version of the linker. This can be prevented by avoiding incompatible reducing agents as detailed in Table 1.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of with this compound? A1: The two most significant side reactions are the reduction of the azide group to an amine, which deactivates it for click chemistry, and the hydrolysis of the methyl ester to a carboxylic acid, which changes the molecule's charge and reactivity.[1][3][5]
Q2: How can I safely reduce disulfide bonds in my protein without affecting the azide group? A2: It is best to perform the disulfide reduction as a separate step. Use a reducing agent like TCEP, and then remove it completely using a desalting column before adding your this compound. While TCEP is generally milder than DTT, it can still reduce azides, so its removal is critical.[1]
Q3: What is the optimal pH range to prevent methyl ester hydrolysis? A3: To minimize the rate of hydrolysis, a pH range of 6.5-7.5 is recommended for bioconjugation reactions.[6][7] Avoid highly basic conditions (pH > 8), as the rate of hydrolysis increases significantly at higher pH.[9]
Q4: What are the recommended storage and handling conditions for this compound? A4: The reagent should be stored in a dry, dark environment at -20°C for long-term stability (months to years).[13] For short-term storage (days to weeks), 0-4°C is acceptable.[13] Due to the hygroscopic nature of the PEG component, it is crucial to protect the compound from moisture to prevent hydrolysis of the ester.[8]
Q5: My biomolecule is sensitive to copper. What are my options? A5: If copper toxicity is a concern, especially in live-cell applications, you should use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][12][14] This "copper-free" click chemistry variant uses a strained cyclooctyne (like DBCO or BCN) that reacts with the azide without the need for a catalyst.
Data Presentation
Table 1: Compatibility of Azide Functional Group with Common Lab Reagents
| Reagent Class | Examples | Compatibility with Azide | Notes |
| Reducing Agents (Thiols) | DTT, β-mercaptoethanol | No | Readily reduces azides to amines. Avoid use in the presence of the azide linker. |
| Reducing Agents (Phosphines) | TCEP | Caution | Can reduce azides, but generally slower than thiols.[1] Best to remove before adding the linker. |
| Reducing Agents (Hydrides) | Sodium borohydride | No | Reduces azides. Not typically used in bioconjugation but relevant for small molecule synthesis.[1] |
| Catalytic Hydrogenation | H₂, Pd/C | No | Efficiently reduces azides to amines.[2] |
| Click Chemistry Catalysts | Copper (I) salts, Copper (II) + Ascorbate | Yes | Required for CuAAC. Use with a stabilizing ligand.[11] |
| Amine-Reactive Crosslinkers | NHS esters, Isothiocyanates | Yes | Azides are stable to these reagents under typical bioconjugation conditions.[9] |
| Thiol-Reactive Crosslinkers | Maleimides, Iodoacetamides | Yes | Azides are stable to these reagents.[6][7] |
Table 2: Influence of pH on Methyl Ester Stability
| pH Range | Rate of Hydrolysis | Recommendation |
| < 6.0 | Slow (Acid-catalyzed) | Acceptable, but reaction kinetics with biomolecules may be slow. |
| 6.5 - 7.5 | Minimal | Optimal range for balancing biomolecule stability, reaction kinetics, and ester stability.[6][7] |
| > 8.0 | Significant (Base-catalyzed) | Avoid. High pH rapidly increases the rate of ester hydrolysis (saponification).[9] |
Experimental Protocols
Protocol 1: General Method for Preventing Side Reactions in a Two-Step Antibody Conjugation
This protocol describes the reduction of an antibody followed by conjugation with this compound, minimizing side reactions.
-
Antibody Reduction (Separate Step):
-
Prepare the antibody in a phosphate-buffered saline (PBS) solution at pH 7.0, including 5 mM EDTA to prevent re-oxidation of thiols.
-
Add a 20-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a spin desalting column pre-equilibrated with reaction buffer (PBS, pH 7.2 with 5 mM EDTA). This step is critical to remove all traces of TCEP.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Immediately add a 10- to 20-fold molar excess of the this compound solution to the purified, reduced antibody. Ensure the final DMSO concentration is below 10% (v/v) to avoid protein precipitation.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess linker from the conjugated antibody using a desalting column or dialysis.
-
-
Analysis:
-
Analyze the final conjugate using techniques such as HPLC, SDS-PAGE, and mass spectrometry to confirm conjugation and check for the absence of side products.
-
Visualizations
References
- 1. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Efficiency of Azido-PEG3-methyl ester Labeling
Welcome to the Technical Support Center for Azido-PEG3-methyl ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of your bioconjugation experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical linker molecule used in bioconjugation.[1] It contains three key components:
-
An azide (B81097) group (-N3) which is a reactive handle for "click chemistry" reactions.
-
A polyethylene glycol (PEG) spacer (PEG3) which is a short, hydrophilic chain that enhances solubility and can reduce steric hindrance between the molecules being joined.[1][2]
-
A methyl ester group (-COOCH3) which can be hydrolyzed to a carboxylic acid for further modification if needed, but in many applications, it serves as a stable terminus.
It is primarily used to connect two molecules together, for instance, to attach a small molecule drug to a protein or to label a biomolecule with a fluorescent dye.[1] The most common reactions it participates in are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Q2: What is the difference between CuAAC and SPAAC for labeling?
A2: Both CuAAC and SPAAC are types of "click chemistry" that form a stable triazole linkage between an azide and an alkyne. The key difference lies in the requirement for a copper catalyst.
-
CuAAC requires a copper(I) catalyst to proceed efficiently at biocompatible temperatures.[3][4] It is generally faster than SPAAC but the copper catalyst can be toxic to living cells and can sometimes lead to side reactions like oxidative damage to proteins.[3]
-
SPAAC is a "copper-free" click chemistry method that utilizes a strained alkyne (like DBCO or BCN) that reacts with an azide without the need for a catalyst.[2][5] This makes it highly biocompatible and suitable for use in living systems.[2] However, SPAAC reactions are generally slower than CuAAC.[6]
Q3: Can the PEG linker itself cause problems?
A3: While PEG linkers offer many advantages like increased solubility and reduced immunogenicity, they can sometimes present challenges.[7][8][9] Very long PEG chains can sometimes wrap around the biomolecule and cause steric hindrance, impeding the reaction or the biological activity of the final conjugate.[10] Additionally, there is growing evidence that PEG itself can be immunogenic in some individuals, leading to the production of anti-PEG antibodies which can affect the efficacy and safety of PEGylated therapeutics.[6][7][8][9][11]
Troubleshooting Guide
Low or No Product Yield
Q4: I am seeing very low or no yield in my CuAAC reaction. What are the common causes and how can I fix them?
A4: Low yield in a CuAAC reaction is a common issue that can often be resolved by systematically checking the following factors:
-
Inactive Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) form by oxygen.[12]
-
Poor Reagent Quality: The this compound or your alkyne-containing molecule may have degraded.
-
Solution: Ensure proper storage of your reagents, typically at -20°C or -80°C, protected from light and moisture.[13] It is also advisable to use high-purity reagents and solvents.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or concentration of reactants can significantly impact the reaction efficiency.
-
Solution: The CuAAC reaction is generally robust across a wide pH range (4-12) and is often performed at room temperature.[4] However, optimizing the concentrations of the azide, alkyne, copper, ligand, and reducing agent is crucial. A molar excess of the PEG linker is often used to drive the reaction to completion.
-
-
Steric Hindrance: The azide or alkyne group may be buried within the structure of your biomolecule, making it inaccessible to the reagents.[14]
Q5: My SPAAC reaction is very slow and gives a low yield. How can I improve it?
A5: While SPAAC is inherently slower than CuAAC, several factors can be optimized to improve its efficiency:
-
Inefficient Reaction Kinetics: The choice of strained alkyne and reaction buffer can significantly influence the reaction rate.
-
Solution: Different strained alkynes (e.g., DBCO, BCN) have different reaction kinetics. Ensure you are using a sufficiently reactive alkyne for your application. Some studies suggest that buffers like HEPES can lead to higher reaction rates compared to PBS.[13]
-
-
Low Reactant Concentrations: As with any bimolecular reaction, higher concentrations of the azide and alkyne will lead to a faster reaction rate.
-
Solution: If possible, increase the concentration of your reactants.
-
-
Steric Hindrance: Similar to CuAAC, steric hindrance can be a problem in SPAAC.
-
Solution: The PEG3 linker on your this compound is designed to minimize this, but if the reactive site on your biomolecule is particularly hindered, a longer PEG linker might be necessary.[16]
-
Side Reactions and Impurities
Q6: I am observing unexpected side products in my CuAAC reaction. What could they be and how can I minimize them?
A6: Side reactions in CuAAC can lead to a complex mixture of products and reduce the yield of your desired conjugate. Common side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This reaction forms a diyne byproduct and is promoted by Cu(II) and oxygen.[12]
-
Solution: Maintaining anaerobic conditions by degassing your solutions and using a sufficient amount of reducing agent can minimize this side reaction.[11] The use of a copper-stabilizing ligand is also highly recommended.
-
-
Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) cycle can damage sensitive amino acid residues on proteins.[12]
-
Solution: Using a stabilizing ligand for the copper catalyst, such as THPTA, can protect the biomolecule from oxidative damage.[17]
-
-
Reaction with Thiols: Cysteine residues in proteins can react in a Cu-catalyzed side reaction to form thiotriazoles.[18]
-
Solution: Optimizing the reaction conditions, such as the ligand-to-copper ratio and the concentration of the reducing agent, can help to suppress this side reaction.[18]
-
Q7: How do I purify my PEGylated protein after the labeling reaction?
A7: Purification is a critical step to remove unreacted reagents, byproducts, and to isolate the desired PEGylated conjugate. Several chromatographic techniques are commonly used:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective at removing small molecules like unreacted this compound and catalyst components.[19][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[15][19][]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. The attachment of a PEG chain can alter the hydrophobicity of a protein, enabling separation.[19][]
-
Reverse Phase Chromatography (RP-HPLC): This is a high-resolution technique that can be used for the analysis and small-scale purification of PEGylated proteins.[21]
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) | No catalyst required |
| Biocompatibility | Lower, due to copper toxicity | High, suitable for in vivo applications[2] |
| Reaction Rate | Fast (second-order rate constants typically 10^4 - 10^5 M⁻¹s⁻¹) | Slower (second-order rate constants typically 10⁻¹ - 10¹ M⁻¹s⁻¹) |
| Side Reactions | Oxidative homocoupling, oxidative damage to biomolecules, reaction with thiols[12][18] | Potential for side reactions with thiols, but generally considered more bioorthogonal[3] |
| Reagents | Terminal alkyne, Azide, Cu(I) source, Reducing agent, Ligand | Strained alkyne (e.g., DBCO, BCN), Azide |
Table 2: Troubleshooting Low Yield in this compound Labeling
| Problem | Possible Cause | Recommended Solution |
| Low/No Yield (CuAAC) | Inactive Cu(I) catalyst due to oxidation | Use freshly prepared reducing agent (e.g., sodium ascorbate); Degas all solutions.[11] |
| Poor quality or degraded reagents | Store reagents properly (-20°C or below, protected from light and moisture); Use high-purity materials.[13] | |
| Steric hindrance at the reaction site | Use a mild denaturant (with caution); Consider a longer PEG linker.[15][16] | |
| Low/No Yield (SPAAC) | Slow reaction kinetics | Use a more reactive strained alkyne; Optimize buffer conditions (e.g., use HEPES).[13] |
| Low reactant concentrations | Increase the concentration of the azide and/or alkyne if possible. | |
| Steric hindrance | Consider a longer PEG linker to extend the azide group further from the biomolecule.[16] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of a Protein
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization will be required for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, prepare fresh )
-
DMSO (optional, for dissolving reagents)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10- to 20-fold molar excess of the this compound over the protein is a good starting point.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 ratio of Cu:Ligand is often used.
-
Add Catalyst: Add the catalyst premix to the protein-azide mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1 to 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove excess reagents and purify the PEGylated protein using an appropriate chromatography method (e.g., SEC or IEX).
Protocol 2: General Procedure for SPAAC Labeling of a Protein
This protocol provides a general guideline for labeling a strained alkyne (e.g., DBCO)-modified protein with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound
-
DMSO (optional, for dissolving the azide linker)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and the this compound. A 2- to 10-fold molar excess of the this compound is a common starting point. If the azide is dissolved in DMSO, ensure the final DMSO concentration is low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: Purify the PEGylated protein using a suitable chromatography method to remove unreacted this compound.
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Azido-PEG3-methyl ester
Welcome to the technical support center for Azido-PEG3-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile PEG-based linker used in bioconjugation and drug development. Its azide (B81097) group allows for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for covalently linking it to alkyne-modified molecules.[1] The methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing molecules. The PEG spacer enhances the hydrophilicity of the resulting conjugate.
Q2: What is the optimal pH for a CuAAC reaction with this compound?
A2: CuAAC reactions are robust and can proceed over a wide pH range, typically between 4 and 12.[2][3] For bioconjugation applications, a pH of around 7 is generally recommended to ensure the stability of the biomolecules involved.[4] It is crucial to use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS, as buffers like Tris can chelate the copper catalyst and inhibit the reaction.
Q3: How does pH affect the rate of a SPAAC reaction?
A3: The rate of SPAAC reactions is influenced by both the buffer system and the pH. Generally, higher pH values tend to increase the reaction rate.[5][6] For instance, one study found that HEPES buffer at pH 7 resulted in higher reaction rates compared to PBS at the same pH.[5][6] A slightly alkaline pH of 7.5-8.5 can often increase the reaction speed.[7]
Q4: Is the methyl ester group on this compound stable?
A4: The methyl ester group is susceptible to hydrolysis under both acidic and alkaline conditions.[8] Hydrolysis is generally slow at neutral pH but can be significant at pH values below 5 and above 8.[8][9] If the integrity of the methyl ester is critical for subsequent steps, it is important to maintain a near-neutral pH during the azide-alkyne cycloaddition and any purification steps.
Q5: I am observing low yields in my CuAAC reaction. What are the common causes?
A5: Low yields in CuAAC reactions can be attributed to several factors:
-
Oxidation of the Cu(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. It is essential to use a reducing agent, such as sodium ascorbate (B8700270), and to perform the reaction under an inert atmosphere if possible.[10]
-
Inhibitory buffer components: As mentioned, buffers like Tris can inhibit the reaction.
-
Insufficient ligand: A copper-stabilizing ligand, such as THPTA, is crucial for protecting biomolecules and accelerating the reaction.[11]
-
Low reactant concentrations: CuAAC reactions are more efficient at higher concentrations.[7]
Q6: What can cause low yields in my SPAAC reaction?
A6: For SPAAC reactions, low yields might be due to:
-
Inefficient reaction kinetics: Consider optimizing the buffer and pH. As noted, HEPES may be more effective than PBS, and a slightly alkaline pH can be beneficial.[7] Increasing the reaction temperature (e.g., to 25°C or 37°C) can also enhance the rate.[7]
-
Steric hindrance: If the alkyne or azide is sterically hindered, the reaction may be slow. The PEG spacer on this compound helps to mitigate this, and studies have shown that PEG linkers can enhance reaction rates.[5][6]
-
Degradation of reactants: Ensure that the strained alkyne (e.g., DBCO, BCN) has been stored properly and is not degraded.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Oxidized Copper Catalyst | Add a fresh solution of a reducing agent like sodium ascorbate (typically 5-10 molar excess relative to copper).[10] |
| Inappropriate Buffer | Switch to a non-coordinating buffer such as phosphate, HEPES, or MOPS. Avoid Tris buffer. |
| Insufficient Ligand | Ensure a sufficient concentration of a copper-stabilizing ligand like THPTA (typically in a 2:1 to 5:1 ratio with copper).[11] |
| Low Reactant Concentration | If possible, increase the concentration of your reactants. |
| Precipitation During Reaction | This may indicate aggregation of biomolecules or insolubility of the product. Consider adding a co-solvent like DMSO or DMF (up to 10%). |
Issue 2: Slow or Incomplete SPAAC Reaction
| Potential Cause | Recommended Solution |
| Suboptimal pH | Increase the pH of the reaction buffer to a slightly alkaline range (e.g., pH 7.5-8.5).[7] |
| Suboptimal Buffer | Consider switching from PBS to HEPES buffer, which has been shown to increase reaction rates.[5][6] |
| Low Temperature | If your biomolecules are stable at higher temperatures, consider running the reaction at room temperature or 37°C instead of 4°C.[7] |
| Steric Hindrance | The inherent PEG linker in this compound helps, but if the reaction partner is particularly bulky, a longer PEG linker may be required. |
| Side reaction with Thiols | Some strained alkynes can react with free thiols. If your sample contains a high concentration of thiols, this side reaction could be a factor.[12] |
Issue 3: Unwanted Hydrolysis of the Methyl Ester
| Potential Cause | Recommended Solution |
| Reaction/Purification at High pH | Avoid prolonged exposure to basic conditions (pH > 8). If a high pH is required for the click reaction, neutralize the solution as soon as the reaction is complete. |
| Reaction/Purification at Low pH | Avoid prolonged exposure to acidic conditions (pH < 5). |
| Enzymatic Hydrolysis | If working with cell lysates or other biological samples containing esterases, be aware that these enzymes can catalyze the hydrolysis of the methyl ester. |
Data Presentation
Table 1: Influence of pH and Buffer on SPAAC Reaction Rates
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85[5][6] |
| HEPES | 7 | 25 | 0.55 - 1.22[5][6] |
| MES | 5 | 25 | Slower than PBS at pH 7 |
| Borate | 10 | 37 | Up to 1.18[6] |
| DMEM | 7.4 | 37 | 0.59 - 0.97[5][6] |
| RPMI | 7.4 | 37 | 0.27 - 0.77[5][6] |
| Data is generalized from a study using model azides and a sulfo-DBCO alkyne. The presence of a PEG linker was shown to enhance reaction rates by approximately 31%.[5][6] |
Table 2: Recommended Conditions for CuAAC Bioconjugation
| Component | Recommended Concentration | Notes |
| Alkyne-modified Biomolecule | 10-100 µM | |
| This compound | 1.1 - 2 equivalents relative to alkyne | A slight excess can drive the reaction to completion. |
| CuSO₄ | 50-250 µM | |
| THPTA Ligand | 250-1250 µM (5:1 ratio to Cu) | Premix with CuSO₄ before adding to the reaction.[11] |
| Sodium Ascorbate | 2.5-5 mM | Prepare fresh and add last to initiate the reaction.[11] |
| Buffer | Phosphate, HEPES, or MOPS | pH ~7.0 |
Table 3: pH Stability of the Methyl Ester Group
| pH Range | Stability | Notes |
| < 5 | Low | Susceptible to acid-catalyzed hydrolysis.[8] |
| 5 - 8 | Moderate to High | Generally stable, with the rate of hydrolysis increasing as the pH moves away from neutral.[9] |
| > 8 | Low | Susceptible to base-catalyzed hydrolysis (saponification).[13] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration.
-
Add the this compound stock solution to a final concentration of 1.1-2 equivalents.
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions. Add this premixed solution to the reaction tube to a final concentration of 100 µM CuSO₄ and 500 µM THPTA.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Reaction Conditions:
-
Gently mix the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for SPAAC Reaction with a DBCO-modified Molecule
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mg/mL solution of your DBCO-modified molecule in a suitable reaction buffer (e.g., HEPES, pH 7.5). Avoid buffers containing sodium azide.[14]
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound stock solution to the DBCO-modified molecule solution.[14]
-
The final concentration of DMSO should ideally be kept below 20% to avoid denaturation of proteins.
-
-
Reaction Conditions:
-
Purification:
-
Purify the conjugate using appropriate chromatography techniques (SEC, IEX, HIC) to remove unreacted this compound.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Experimental workflow for a typical SPAAC reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Purification After Reaction with Azido-PEG3-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the removal of excess Azido-PEG3-methyl ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical tool known as a crosslinker. It contains an azide (B81097) group and a methyl ester. The key features of this molecule are:
-
Azide Group: This allows for a specific type of reaction called "Click Chemistry," which is highly efficient and selective for attaching the PEG linker to a molecule of interest containing an alkyne group.
-
PEG Spacer: The short polyethylene (B3416737) glycol (PEG) chain is hydrophilic, which can help to increase the solubility of the modified molecule in aqueous solutions.
-
Methyl Ester: This group can be chemically converted to a carboxylic acid, providing another point of attachment to other molecules.
Q2: Why is it necessary to remove excess this compound after the reaction?
Complete removal of the unreacted this compound is crucial for several reasons:
-
Purity of the Final Product: Excess starting material will contaminate your final product, potentially leading to inaccurate characterization and downstream assay results.
-
Interference in Biological Assays: The unreacted PEG linker could interact with biological systems, leading to misleading or false-positive results.
-
Accurate Quantification: The presence of unreacted PEG linker can interfere with the accurate measurement of the concentration of your desired product.
Q3: What are the primary methods for removing unreacted this compound?
The most common methods for removing small, unreacted PEG reagents like this compound are based on differences in size and solubility between the desired product and the excess linker. The main techniques include:
-
Dialysis: A size-based separation method using a semi-permeable membrane.
-
Size-Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.
-
Liquid-Liquid Extraction: A method that separates compounds based on their differential solubilities in two immiscible liquid phases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified product | Product loss during purification: The chosen method may not be optimal for your product's properties. | Dialysis: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than your product's molecular weight. SEC: Check that the column's fractionation range is appropriate for your product's size. Liquid-Liquid Extraction: Your product may have some solubility in the wash solvent. Try a different solvent system or reduce the number of extractions. |
| Product is not pure; unreacted this compound is still present. | Inefficient removal of the PEG linker: The purification parameters may need optimization. | Dialysis: Increase the dialysis duration and perform more frequent buffer changes with a larger volume of buffer. SEC: Use a longer column or a column with a smaller pore size to improve resolution. A slower flow rate can also enhance separation. Liquid-Liquid Extraction: Increase the number of washes with the immiscible solvent. |
| The purified product appears to be aggregated. | Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can lead to aggregation. | SEC: Lower the flow rate to reduce pressure. Screen different buffer conditions (e.g., pH, ionic strength) to find the optimal conditions for your product's stability. Consider performing the purification at a lower temperature (e.g., 4°C). |
Comparison of Purification Methods
The following table provides a general comparison of the common purification methods. The actual performance will depend on the specific properties of your target molecule.
| Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Dialysis | Size-based separation across a semi-permeable membrane. | >90% | 80-95% | Simple setup, gentle on molecules. | Time-consuming, may not be suitable for very small product molecules. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume as molecules pass through a porous stationary phase.[1] | >95% | 70-90% | High resolution, can be automated. | Requires specialized equipment (HPLC/FPLC), potential for product dilution. |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids. | Variable | 60-85% | Rapid, inexpensive, good for large scales. | Dependent on significant solubility differences, can be labor-intensive, may involve volatile organic solvents.[2] |
Note: The purity and yield values are illustrative and can vary significantly based on the specific reaction and product characteristics.
Experimental Protocols
Protocol 1: Removal of Excess this compound by Dialysis
This protocol is suitable for products with a molecular weight significantly larger than this compound (MW: 261.29 g/mol ).
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 1 kDa).
-
Dialysis buffer (a buffer in which your product is stable and soluble).
-
Stir plate and stir bar.
-
Large beaker or container.
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load the Sample: Load your reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your purified sample.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and for separating products that are close in size to the excess PEG linker.
Materials:
-
HPLC or FPLC system.
-
SEC column with a fractionation range appropriate for your product and the PEG linker (e.g., a column with a range of 100 - 7000 Da).
-
Mobile phase (a buffer compatible with your product and the column).
-
Syringe filters (0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Injection: Inject the filtered sample onto the column. The injection volume should be a small percentage of the total column volume (typically 1-2%) for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Your larger product should elute before the smaller, unreacted this compound. Collect fractions corresponding to the peaks on the chromatogram.
-
Analysis: Analyze the collected fractions to identify those containing your purified product.
Protocol 3: Purification by Liquid-Liquid Extraction
This method is useful when your product has significantly different solubility properties compared to the hydrophilic this compound.
Materials:
-
Separatory funnel.
-
Organic solvent in which your product is soluble but the PEG linker is not (e.g., ethyl acetate, dichloromethane).
-
Aqueous solution (e.g., water, brine).
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
Procedure:
-
Dissolve the Reaction Mixture: Dissolve your crude reaction mixture in the chosen organic solvent.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of water to the separatory funnel. Stopper the funnel and shake vigorously, venting periodically to release any pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing your product should be distinct from the aqueous layer where the water-soluble PEG linker will preferentially partition.
-
Collect Organic Layer: Drain the lower layer (the denser phase) and collect the organic layer.
-
Repeat Washes: Repeat the aqueous wash 2-3 more times with fresh water to ensure complete removal of the PEG linker.
-
Dry and Concentrate: Dry the collected organic layer over a drying agent, filter, and then remove the solvent under reduced pressure to obtain your purified product.
Workflow for Selecting a Purification Method
The choice of purification method depends on several factors, including the size and solubility of your product, the required purity, and the available equipment. The following workflow can help guide your decision-making process.
Caption: A decision tree to guide the selection of the most appropriate purification method.
References
Stability issues with Azido-PEG3-methyl ester under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG3-methyl ester. The information provided is intended to help identify and resolve potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My click reaction with this compound is failing or showing very low yield. What are the common causes?
Several factors can contribute to low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Here are some common issues and their solutions:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I). If you are starting with a Copper(II) salt (e.g., CuSO₄), it must be fully reduced to Cu(I) by a reducing agent like sodium ascorbate (B8700270).
-
Solution: Use freshly prepared sodium ascorbate solution. Ensure your solvents are degassed to prevent oxidation of Cu(I) back to Cu(II). Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[1]
-
-
Poor Reagent Quality: The purity of your this compound and the alkyne-containing molecule is crucial.
-
Solution: Verify the purity of your reagents using analytical methods like NMR or mass spectrometry.[1]
-
-
Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can impede the reaction.
-
Solution: Consider increasing the reaction temperature or prolonging the reaction time.[1]
-
-
Incompatible Buffer Components: Some buffer components can interfere with the click reaction.
-
Solution: Avoid buffers containing thiols, as they can reduce the azide group. Also, ensure no components are present that might strongly chelate the copper catalyst, making it unavailable for the reaction.
-
Q2: I suspect my this compound has degraded. What are the likely degradation pathways?
This compound has two primary points of instability: the azide group and the methyl ester group.
-
Reduction of the Azide Group: The azide can be reduced to a primary amine (-NH2) by reducing agents. This is a common issue if your experimental conditions include thiols (e.g., dithiothreitol (B142953) - DTT), phosphines, or other reducing agents.[2][3] This reduction will render the molecule unable to participate in click chemistry.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to a carboxylic acid, especially under strong basic conditions. While stable under neutral and mildly acidic conditions, prolonged exposure to high pH will lead to degradation.
Q3: I am working with a biological system that contains thiols. Will this affect my this compound?
Yes, it is highly likely. Thiols such as glutathione (B108866) and dithiothreitol (DTT) can readily reduce azides to their corresponding amines at room temperature and neutral pH.[2][3][4] If your biological preparation or buffer contains thiols, you can expect a significant reduction in the concentration of your active azide-containing compound over time.
-
Recommendation: If possible, remove or minimize the concentration of thiols in your reaction mixture. If their presence is unavoidable, consider increasing the initial concentration of the this compound and shortening the reaction time.
Q4: How should I properly store this compound and its solutions?
Proper storage is critical to maintain the stability and reactivity of this compound.
-
Solid Form: For long-term storage (months to years), store the solid material at -20°C in a dry, dark place.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] The compound is generally stable at ambient temperature for a few weeks, which is sufficient for shipping.[5]
-
Stock Solutions: If you prepare a stock solution in an organic solvent like DMSO, it is recommended to aliquot it into smaller volumes and store at -20°C for up to a month, or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.
Q5: The purification of my PEGylated product is proving difficult. Any suggestions?
Purification of PEGylated compounds can be challenging due to their solubility in a broad range of solvents and their tendency to cause streaking during silica (B1680970) gel chromatography.[1]
-
Alternative Purification Methods: Consider reverse-phase chromatography (e.g., C18) or size-exclusion chromatography (SEC) as alternatives to normal-phase silica gel chromatography. Dialysis can also be an effective method for removing unreacted small molecules from larger PEGylated biomolecules.
Quantitative Data Summary
Table 1: Kinetics of Azide Reduction by Thiols
This table presents the second-order rate constants for the reduction of the alkyl azide in 3'-azidothymidine (AZT) by different thiols at pH 7.2 and 37°C. This data can be used to estimate the potential for azide reduction in the presence of biological thiols.
| Thiol (Reducing Agent) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | [4] |
| Glutathione | 6.55 x 10⁻⁵ | [4] |
| Mercaptoethanol | 6.35 x 10⁻⁶ | [4] |
Table 2: Hydrolysis Half-Life of a Drug-Linked Ester on a PEG Linker
This table shows the hydrolysis half-life of a drug connected to a PEG macromonomer via an ester bond. The data illustrates how the structure of the linker adjacent to the ester can influence its stability.
| Linker Structure | Half-Life of Ester Bond (days) | Reference |
| 3-sulfanylpropionyl | 4.2 ± 0.1 | [7] |
| 4-sulfanylbutyryl | 14.0 ± 0.2 | [7] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization of reactant ratios, catalyst concentration, and reaction time may be necessary for your specific application.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and your alkyne-containing molecule (1.1 to 1.5 equivalents) in a suitable degassed solvent (e.g., a mixture of DMSO and water).[1]
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 1 M). It is crucial to use a freshly prepared solution.
-
A copper-chelating ligand (e.g., THPTA or TBTA) in water (optional, but recommended for reactions with biomolecules).[1]
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of your azide and alkyne.
-
If using a ligand, add it to the mixture at this point.
-
Add the CuSO₄ solution to the reaction mixture. The amount should be catalytic (e.g., 1-10 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution. A significant excess relative to the copper is recommended (e.g., 3-10 equivalents).[1]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. Gentle heating (e.g., to 40-60°C) can be applied if the reaction is slow.[1]
-
Monitor the progress of the reaction by an appropriate technique, such as TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]
-
Once the reaction is complete, the product can be purified by an appropriate method (e.g., chromatography or dialysis).
-
Visual Guides
Potential Degradation Pathways for this compound
Caption: Key degradation routes for this compound.
Troubleshooting Workflow for Low-Yield Click Reactions
Caption: A logical workflow to diagnose and resolve low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents. (1978) | James V. Staros | 210 Citations [scispace.com]
- 3. Reduction of aryl azides by thiols: Implications for the use of photoaffinity reagents | Department of Chemistry [chem.ox.ac.uk]
- 4. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-specific binding in experiments with Azido-PEG3-methyl ester
This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) encountered when using Azido-PEG3-methyl ester and its conjugates in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An azide group (-N3) , which is used for highly specific "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
A short, hydrophilic polyethylene glycol (PEG3) spacer, which helps to increase the solubility of the molecule and its conjugates in aqueous buffers.[2][3] PEG linkers are also incorporated into experimental designs to reduce non-specific protein binding.[4][5]
-
A methyl ester group , which can be hydrolyzed to a carboxylic acid, allowing for conjugation to primary amines on proteins or other biomolecules.[3]
It is commonly used to link molecules together, for example in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What is non-specific binding (NSB) and why does it occur?
Non-specific binding refers to the unintended adhesion of a probe, such as an this compound conjugate, to surfaces or biomolecules other than its intended target. This binding is typically driven by low-affinity, non-covalent interactions like hydrophobic or ionic interactions.[5][6] In the context of cell imaging or immunoassays, NSB results in high background signal, which can obscure the true signal and lead to false-positive results.
Q3: I thought PEG linkers were supposed to reduce non-specific binding. Why am I still having problems?
While PEG chains are hydrophilic and generally reduce NSB by creating a hydration layer, they do not eliminate it completely.[4][5] NSB can still occur due to several factors:
-
Hydrophobic Patches: The molecule conjugated to the PEG linker (e.g., a fluorescent dye, a protein) may have hydrophobic regions that mediate non-specific interactions.[7]
-
High Reagent Concentration: Using an excessive concentration of the labeling reagent increases the likelihood of low-affinity, non-specific interactions occurring.
-
Inadequate Blocking: If surfaces or cellular components are not sufficiently blocked, "sticky" sites remain exposed and available for NSB.
-
Insufficient Washing: Failure to thoroughly wash away unbound probe is a primary cause of high background.[8]
Troubleshooting Guide for High Background & NSB
This section addresses common issues related to non-specific binding. Follow this logical workflow to diagnose and solve problems in your experiment.
The diagram below illustrates the difference between the desired specific reaction and undesirable non-specific interactions.
Data Presentation
Effective blocking and washing are critical for minimizing background. The tables below summarize common reagents and additives.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Common, effective for many applications, compatible with phospho-protein detection.[9][10] | Can be expensive; may contain contaminating IgGs that cause background.[10] |
| Non-fat Dry Milk | 2-5% (w/v) | Inexpensive and readily available.[10][11] | Cannot be used for detecting phosphoproteins (contains casein); incompatible with avidin/biotin systems.[10][11] |
| Normal Serum | 5% (v/v) | Highly effective at reducing NSB from Fc-receptor binding; use serum from the same species as the secondary antibody.[6] | Must be matched to the experimental system. |
| Fish Gelatin | 0.1-5% (w/v) | Contains no cross-reactive mammalian serum proteins.[10] | Contains endogenous biotin, making it unsuitable for avidin/biotin detection systems.[10] |
| Commercial Protein-Free Blockers | Per manufacturer | High consistency; eliminates cross-reactivity issues with protein-based blockers; suitable for phospho-protein detection.[11] | Generally more expensive than "homemade" blockers. |
| Polyvinylpyrrolidone (PVP) | 0.5-2% (w/v) | Non-protein alternative; useful for detecting small proteins that may be masked by larger blockers like BSA.[10] | May be less effective than protein-based blockers in some applications. |
Table 2: Recommended Buffer Additives to Reduce NSB
| Additive | Buffer(s) | Typical Concentration | Purpose |
| Tween-20 | Washing & Blocking | 0.05 - 0.1% (v/v) | Non-ionic detergent that helps disrupt weak hydrophobic interactions, reducing background.[6][8] |
| Triton X-100 | Permeabilization, Washing, Blocking | 0.1 - 0.5% (v/v) | A stronger non-ionic detergent than Tween-20, useful for permeabilizing cells and removing more strongly bound non-specific proteins.[8] |
| NaCl | Washing & Blocking | 150 - 500 mM | Salt can help disrupt non-specific ionic interactions. |
| EDTA | Reaction Buffers | 5-10 mM | Chelating agent that can prevent re-oxidation of disulfide bonds in certain protein conjugation protocols.[12][13] |
Experimental Protocols
General Protocol for Cell Labeling with a Click-Fluorophore and Minimizing NSB
This protocol provides a framework for labeling cells that have been metabolically tagged with an alkyne. Each step should be optimized for your specific cell type and reagents.
Materials:
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Wash Buffer (PBST: 0.1% Tween-20 in PBS)
-
This compound conjugated to your molecule of interest
-
Click Reaction Cocktail (e.g., Alkyne-fluorophore, copper (II) sulfate, reducing agent like sodium ascorbate)
Methodology:
-
Cell Culture and Fixation:
-
Culture and treat cells as required by your experimental design.
-
Wash cells gently with PBS.
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells 3 times for 5 minutes each with PBS.[14]
-
-
Permeabilization (for intracellular targets):
-
If your target is intracellular, incubate cells with Permeabilization Buffer for 10-15 minutes.
-
Wash cells 3 times for 5 minutes each with PBS.
-
-
Blocking (Critical Step):
-
Incubate cells in Blocking Buffer for at least 1 hour at room temperature. This step saturates non-specific binding sites.[6]
-
Do not wash after this step.
-
-
Primary Probe Incubation:
-
Dilute your this compound conjugate to its optimal concentration in Blocking Buffer.
-
Remove the blocking solution and incubate cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing (Critical Step):
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail according to your reagent manufacturer's protocol.
-
Incubate cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Remove the click reaction cocktail.
-
Wash the cells 3-5 times for 5-10 minutes each with Wash Buffer, protected from light.
-
Perform a final wash with PBS to remove residual detergent.
-
Mount the coverslip with an appropriate mounting medium, with a DNA counterstain if desired.
-
-
Imaging and Analysis:
-
Image your samples promptly.
-
Crucially, always process and image a negative control sample (e.g., cells not treated with the alkyne metabolic label) using the exact same labeling and imaging conditions to assess the level of non-specific binding.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) [mdpi.com]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. Cells - 5 Crucial Steps for Obtaining a Great Immunofluorescent Cell Image | Animalab [animalab.eu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. On-chip cell labelling and washing by capture and release using microfluidic trap arrays - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the hydrolysis of the methyl ester group
Welcome to the technical support center for methyl ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the hydrolysis of methyl esters to their corresponding carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My methyl ester hydrolysis is not proceeding to completion. What are the common causes?
A1: Incomplete hydrolysis can stem from several factors:
-
Insufficient Reagents: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., acid or base). For base-catalyzed hydrolysis, 1.1 to 1.5 equivalents of base are typical, but more may be needed for stubborn esters.[1]
-
Low Reaction Temperature: Many hydrolysis reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.[1] For particularly stubborn esters, refluxing may be necessary.[2]
-
Poor Solubility: The ester may not be sufficiently soluble in the reaction medium. The use of co-solvents like tetrahydrofuran (B95107) (THF) or dioxane can improve solubility and facilitate the reaction.[1]
-
Steric Hindrance: Esters with bulky groups near the carbonyl carbon are sterically hindered and react more slowly. These may require more forcing conditions or alternative methods.[3][4]
Q2: I have a base-sensitive functional group in my molecule. How can I hydrolyze the methyl ester?
A2: If your molecule contains functional groups that are unstable in the presence of strong bases, you have several options:
-
Acid-Catalyzed Hydrolysis: This method uses a dilute strong acid (e.g., HCl, H₂SO₄) and heat. It is a good alternative to base-catalyzed hydrolysis but is reversible.[1][5]
-
Enzymatic Hydrolysis: Lipases can be used to hydrolyze esters under mild, near-neutral pH conditions, which is ideal for sensitive substrates.[1][6]
-
Mild Base Conditions: Using a milder base like lithium hydroxide (B78521) (LiOH) can sometimes be effective while minimizing side reactions.[6]
-
Non-aqueous Hydrolysis: For extremely sensitive compounds, methods using reagents like trimethyltin (B158744) hydroxide in a non-aqueous solvent can be employed.[7]
Q3: My reaction is showing side products. What are the likely side reactions?
A3: Common side reactions during methyl ester hydrolysis include:
-
Epimerization: For chiral centers alpha to the carbonyl group, basic conditions can lead to racemization.[8] Using milder conditions or enzymatic hydrolysis can mitigate this.
-
Transesterification: If using an alcohol as a solvent in base-catalyzed hydrolysis, you may observe the formation of a new ester corresponding to the solvent alcohol.[9] It is best to use non-alcoholic co-solvents like THF or dioxane.
-
Hydrolysis of Other Functional Groups: Harsh acidic or basic conditions can lead to the cleavage of other sensitive groups like amides, acetals, or other esters present in the molecule.[8] Careful selection of reaction conditions is crucial.
Q4: How can I hydrolyze a sterically hindered methyl ester?
A4: Sterically hindered esters are notoriously difficult to hydrolyze.[4] Here are some strategies that can be effective:
-
Harsh Conditions: Employing high temperatures and a large excess of a strong base like NaOH or KOH is a common approach.[3]
-
Non-aqueous Saponification: A method using NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) (1:9) at room temperature has been shown to be effective for hindered esters.[3][4]
-
Alternative Reagents: Reagents like potassium trimethylsilanolate in THF or anhydrous lithium iodide in pyridine (B92270) have been used for challenging hydrolyses.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during methyl ester hydrolysis.
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Experimental Details |
| Insufficient Reagent | Increase the equivalents of acid or base. | For base hydrolysis, try increasing to 3 equivalents of LiOH.[9] |
| Low Temperature | Increase the reaction temperature. | Heat the reaction to 50-60 °C or to reflux.[1] |
| Poor Solubility | Add a co-solvent. | Use a mixture of THF/water (1:1) or dioxane/water.[9] |
| Steric Hindrance | Use more forcing conditions or alternative reagents. | See FAQ Q4 for specific methods for hindered esters. |
Problem 2: Presence of Side Products
| Possible Cause | Troubleshooting Step | Experimental Details |
| Epimerization | Use milder conditions or enzymatic hydrolysis. | Try LiOH at room temperature or porcine pancreatic lipase.[6][9] |
| Transesterification | Avoid alcoholic solvents. | Use THF or dioxane as a co-solvent instead of methanol or ethanol.[9] |
| Other Functional Group Hydrolysis | Use milder, more selective conditions. | Consider enzymatic hydrolysis or carefully controlled pH.[1] |
Problem 3: Difficult Work-up
| Possible Cause | Troubleshooting Step | Experimental Details |
| Emulsion during extraction | Add brine to the aqueous layer. | Wash the combined organic extracts with a saturated NaCl solution.[1] |
| Product is water-soluble | Saturate the aqueous layer with salt before extraction. | Add solid NaCl to the aqueous phase to decrease the polarity. |
| Carboxylic acid salt remains in aqueous layer | Ensure complete acidification. | Acidify the aqueous layer to a pH of approximately 2 with dilute HCl before extraction.[1] |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve the methyl ester in a suitable solvent mixture such as methanol/water or THF/water in a round-bottom flask.[1]
-
Addition of Base: Add 1.1 to 1.5 equivalents of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1]
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within several hours.[1]
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent using a rotary evaporator.[1]
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add a dilute strong acid (e.g., 3 M HCl) until the pH is approximately 2.[1]
-
Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the carboxylic acid.[1]
Protocol 2: Acid-Catalyzed Hydrolysis
-
Dissolution: In a round-bottom flask, dissolve the methyl ester in a dilute strong acid solution (e.g., 3 M HCl or 1.5 M H₂SO₄). A co-solvent like THF or dioxane can be added to improve solubility.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. This reaction can take several hours to overnight.[1]
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentration: Remove the solvent under reduced pressure to obtain the carboxylic acid.
Protocol 3: Hydrolysis of Sterically Hindered Esters in Non-Aqueous Media
-
Reagent Preparation: Prepare a solution of sodium hydroxide in a 1:9 mixture of methanol/dichloromethane.[3][4]
-
Reaction: Dissolve the hindered methyl ester in the prepared NaOH/MeOH/CH₂Cl₂ solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid.[4]
-
Work-up: Upon completion, neutralize the reaction mixture and proceed with a standard aqueous work-up and extraction as described in Protocol 1.
Data Summary
Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |
| Reagents | Dilute strong acid (e.g., HCl, H₂SO₄), Water[1] | Strong base (e.g., NaOH, KOH, LiOH)[1] | Hydrolase enzyme (e.g., Lipase)[1] |
| Solvent | Water, co-solvents (e.g., THF, Dioxane)[1] | Water, Alcohol (e.g., Ethanol, Methanol), or a mixture[1] | Aqueous buffer (e.g., phosphate (B84403) buffer), co-solvents[1] |
| Temperature | Elevated temperatures (Reflux)[1] | Room temperature to elevated temperatures[1] | Typically mild (Room temperature to ~40°C)[1] |
| Reaction Time | Several hours to overnight[1] | Typically faster than acid-catalyzed[1] | Varies (hours to days)[1] |
| Reversibility | Reversible[1][2] | Irreversible[1][2] | Generally irreversible under reaction conditions[1] |
| Product | Carboxylic acid and Methanol[1] | Carboxylate salt and Methanol[1] | Carboxylic acid and Methanol[1] |
| Work-up | Extraction[1] | Acidification then extraction[1] | Extraction[1] |
Visualizations
Caption: General workflow for methyl ester hydrolysis.
Caption: Troubleshooting logic for hydrolysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.1.2. General Procedure for Ester Hydrolysis (5a–c) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. echemi.com [echemi.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Azido-PEG3-methyl ester Reactivity and Steric Hindrance
Welcome to the Technical Support Center for Azido-PEG3-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this versatile linker in bioconjugation and other chemical modifications. Here, we focus on the impact of steric hindrance on its reactivity in two primary applications: Azide-Alkyne Cycloaddition (Click Chemistry) and the Staudinger Ligation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains an azide (B81097) group (-N₃) at one end of a three-unit polyethylene (B3416737) glycol (PEG) chain, and a methyl ester group (-COOCH₃) at the other. The azide group is a versatile handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media, and the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing molecules.[4] This linker is commonly used in the synthesis of PROTACs and other bioconjugates.[1]
Q2: How does steric hindrance affect the reactivity of the azide group on this compound?
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly impact the reactivity of the azide group. When the reaction partner (e.g., an alkyne in click chemistry or a phosphine (B1218219) in the Staudinger ligation) is bulky or has large substituents near the reactive center, it can physically block the approach of the this compound. This can lead to slower reaction rates, lower yields, or even prevent the reaction from occurring.
Q3: Which reaction is more susceptible to steric hindrance: CuAAC, SPAAC, or the Staudinger Ligation?
-
SPAAC is generally considered more sensitive to steric hindrance than CuAAC. The bulky nature of the strained cyclooctynes (like DBCO or BCN) used in SPAAC can create significant steric challenges, potentially slowing down the reaction.[5]
-
CuAAC is typically less affected by steric hindrance due to the small size of the copper catalyst and the terminal alkyne. However, very bulky groups on the alkyne can still reduce reaction efficiency.
-
The Staudinger Ligation can also be influenced by steric factors. While some studies suggest the electronic and steric properties of the ester component have a minimal impact on the overall reaction rate, they can affect the ratios of different products formed.[6][7] Steric bulk on the phosphine reagent can also hinder the reaction.
Q4: Can the PEG chain itself cause steric hindrance?
The short, flexible PEG3 chain in this compound is designed to be hydrophilic and generally does not cause significant steric hindrance. In fact, the PEG spacer can help to distance the reactive azide group from a potentially bulky molecule to which the linker is attached, thereby reducing steric hindrance at the reaction site.
Troubleshooting Guides
Problem 1: Low or No Product Yield in CuAAC Reactions
| Possible Cause | Troubleshooting Steps |
| Steric hindrance from a bulky alkyne substrate | - Increase reaction time and/or temperature. - Increase the concentration of the copper catalyst and ligand. - Consider using a less sterically hindered alkyne if possible. - If the linker is attached to a large molecule, consider synthesizing a linker with a longer PEG chain to extend the azide further from the bulky scaffold. |
| Inactive or insufficient copper (I) catalyst | - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Ensure the reaction is properly deoxygenated, as oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. - Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) catalyst. |
| Poor solubility of reactants | - Add a co-solvent such as DMSO or DMF to improve the solubility of your substrates. |
| Incompatible buffer components | - Avoid buffers containing chelating agents (e.g., EDTA) or high concentrations of coordinating species that can sequester the copper catalyst. |
Problem 2: Slow or Incomplete SPAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Significant steric hindrance around the azide or cyclooctyne (B158145) | - Increase the reaction temperature (if the biomolecules are stable). - Extend the reaction time significantly (can take up to 24-48 hours in some cases). - Use a less sterically hindered cyclooctyne derivative if available. - Optimize the pH of the reaction buffer, as this can sometimes influence reaction rates. |
| Degradation of the strained cyclooctyne | - Store strained cyclooctynes under inert gas and protected from light. - Prepare fresh solutions of the cyclooctyne immediately before use. |
| Low concentration of reactants | - If possible, increase the concentration of one or both reactants to accelerate the bimolecular reaction. |
Problem 3: Inefficient Staudinger Ligation
| Possible Cause | Troubleshooting Steps |
| Steric bulk on the phosphine reagent | - Select a phosphine reagent with less steric hindrance if the reaction is sluggish. - Electron-donating substituents on the phosphine can accelerate the reaction.[6][7] |
| Suboptimal solvent | - The Staudinger ligation with alkyl azides proceeds more rapidly in polar, protic solvents.[6][7] Consider switching to a solvent like methanol (B129727) or a mixture of water and an organic co-solvent. |
| Side reactions | - Ensure anhydrous conditions if trying to isolate the aza-ylide intermediate. The presence of water leads to hydrolysis to the amine. |
Quantitative Data on Reactivity
While specific kinetic data for this compound with a wide range of sterically hindered substrates is not extensively published, the following tables provide a general overview of reaction rates for the parent reaction types. This data can be used as a baseline for experimental design.
Table 1: Comparison of Second-Order Rate Constants for Different Bioorthogonal Reactions
| Reaction Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | 10¹ - 10⁴ | Fast and widely used, but requires a copper catalyst which can be toxic to cells.[8][9] |
| SPAAC | 10⁻³ - 1 | Does not require a toxic catalyst, making it suitable for live-cell imaging. The rate is highly dependent on the structure of the cyclooctyne.[9] |
| Staudinger Ligation | ~10⁻³ | A pioneering bioorthogonal reaction, though generally slower than click chemistry reactions.[8] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
-
Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-containing molecule: 10 mM in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄): 50 mM in water.
-
Sodium Ascorbate (B8700270): 1 M in water (prepare fresh).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule (1 equivalent).
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the reaction buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.
-
Add the TBTA or THPTA ligand (0.1 equivalents).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature with gentle shaking.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
General Protocol for a Small-Scale SPAAC Reaction
-
Preparation of Stock Solutions:
-
This compound: 10 mM in a suitable solvent (e.g., DMSO or water).
-
Strained cyclooctyne (e.g., DBCO or BCN derivative): 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide- or cyclooctyne-containing molecule in the desired reaction buffer (e.g., PBS).
-
Add the corresponding reaction partner (this compound or the strained cyclooctyne) from the stock solution. A 1.5 to 2-fold excess of one reagent is often used to drive the reaction to completion.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress over time (can range from 1 to 48 hours) using an appropriate analytical technique.
-
Visualizing Reaction Workflows
Below are diagrams illustrating the experimental workflows for CuAAC and SPAAC, as well as a decision-making process for troubleshooting low-yield reactions.
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Decision tree for troubleshooting low yields potentially caused by steric hindrance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 6. lib.ysu.am [lib.ysu.am]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Azido-PEG3-methyl ester and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker molecule is a critical component that dictates the stability, solubility, and overall efficacy of the conjugate. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of bioconjugates.[][2][3] This guide provides an objective comparison of Azido-PEG3-methyl ester, a short-chain, discrete PEG linker, with other common PEG linker alternatives, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring an azide (B81097) group at one end and a methyl ester at the other, separated by a three-unit PEG chain.[4][5] The azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6][7] The methyl ester can be hydrolyzed to a carboxylic acid, enabling further conjugation to amine-containing molecules.[5] This guide will delve into its performance characteristics relative to other linkers varying in length, functionality, and cleavage properties.
Quantitative Comparison of PEG Linker Properties
The choice of a PEG linker significantly impacts the physicochemical and biological properties of a bioconjugate. Key parameters include the linker's length, which affects pharmacokinetics and solubility, and the conjugation chemistry, which determines stability and specificity.
Table 1: Effect of PEG Linker Length on Bioconjugate Properties
| Property | Short PEG Linkers (e.g., PEG3, PEG4) | Long PEG Linkers (e.g., PEG12, PEG24) | Rationale & Key Findings |
| Pharmacokinetics (PK) | Faster clearance rates. | Slower clearance rates, prolonged half-life (t1/2), and increased area under the curve (AUC).[8] | The increased hydrodynamic size imparted by longer PEG chains reduces renal clearance.[9][10] PEGylation shields the conjugate from enzymatic degradation and immune recognition.[3][11] |
| Solubility | Moderate improvement in solubility. | Significant improvement in the solubility of hydrophobic payloads.[3][12] | The hydrophilic nature of the PEG chain creates a protective hydration shell, preventing aggregation, especially at high drug-to-antibody ratios (DARs).[10][13] |
| Receptor Binding Affinity | May result in higher binding affinity in some cases. | Can lead to a loss in binding affinity due to steric hindrance.[11][] | Shorter linkers create more compact conjugates, which may be beneficial for certain receptor-ligand interactions.[2] However, longer linkers can help overcome steric hindrance between the antibody and the payload.[3] |
| Immunogenicity | Lower potential for reducing immunogenicity. | Greater potential to mask immunogenic epitopes, reducing immune responses.[][3] | The flexible PEG chain can effectively "shield" the protein or payload from the immune system.[15] |
Table 2: Comparison of Common Bioconjugation Chemistries
| Conjugation Chemistry | Functional Groups | Key Features | Advantages | Disadvantages |
| Click Chemistry (CuAAC) | Azide (-N3) + Terminal Alkyne | Copper(I)-catalyzed reaction forming a stable triazole ring.[16] | High efficiency, high specificity, bioorthogonal, stable linkage.[6][7] | Requires a copper catalyst which can be cytotoxic, limiting some in vivo applications.[17] |
| Strain-Promoted Click Chemistry (SPAAC) | Azide (-N3) + Strained Alkyne (e.g., DBCO, BCN) | Copper-free click chemistry.[18] | Bioorthogonal, suitable for in vivo applications, no catalyst toxicity.[16][17] | Strained alkynes are bulkier and more complex to synthesize. |
| Maleimide-Thiol Conjugation | Maleimide (B117702) + Thiol (-SH) | Forms a stable thioether bond with cysteine residues. | Highly selective for thiols at pH 6.5-7.5.[19] | Potential for maleimide ring hydrolysis at higher pH; risk of "retro-Michael" reaction leading to linker exchange. |
| NHS Ester-Amine Conjugation | N-Hydroxysuccinimide (NHS) Ester + Amine (-NH2) | Forms a stable amide bond with lysine (B10760008) residues.[20] | Well-established and robust chemistry. | Lacks site-specificity as it targets multiple lysine residues on a protein surface, leading to heterogeneous conjugates.[20] |
Experimental Workflows and Logical Relationships
Visualizing experimental processes and the classification of linkers can aid in strategic planning for bioconjugate development.
Caption: Workflow for ADC synthesis using this compound.
Caption: Classification of common PEG linkers for bioconjugation.
Detailed Experimental Protocols
The following protocols provide standardized methods for key experiments in the evaluation and use of PEG linkers.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized protein to an alkyne-functionalized small molecule payload using this compound (after its conversion to an amine-reactive species, if needed, or if the azide is on the protein).
Materials:
-
Azide-functionalized protein (e.g., antibody) in phosphate-buffered saline (PBS).
-
Alkyne-functionalized payload dissolved in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water).
-
Sodium ascorbate (B8700270) solution (500 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).
-
PBS, pH 7.4.
-
Spin desalting columns.
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 solution and THPTA ligand solution at a 1:5 molar ratio. Immediately before use, add the freshly prepared sodium ascorbate solution to this mixture at a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.
-
Prepare the Reaction Mixture: In a separate tube, dilute the azide-functionalized protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the Payload: Add the alkyne-functionalized payload to the protein solution. A 5- to 20-fold molar excess of the payload over the protein is typically used. Ensure the final DMSO concentration is below 10% (v/v) to prevent protein denaturation.
-
Initiate the Reaction: Add the catalyst premix to the protein-payload mixture to a final copper concentration of 0.5-1 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess payload and catalyst components by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
Analysis: Characterize the resulting conjugate using techniques like SDS-PAGE, Mass Spectrometry, and Hydrophobic Interaction Chromatography (HIC) to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: Comparative Plasma Stability Assay
This assay compares the stability of different linker-drug conjugates in plasma by measuring the amount of payload released over time.
Materials:
-
Purified ADC constructs with different linkers (e.g., Azido-PEG3-triazole, Maleimide-thiol).
-
Human or mouse plasma, freshly thawed.
-
PBS, pH 7.4.
-
Precipitation solvent (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Incubation: Dilute the ADC constructs to a final concentration of 100 µg/mL in plasma in separate tubes. As a control, dilute the same amount in PBS.
-
Time Points: Incubate the tubes at 37°C. At specified time points (e.g., 0, 6, 24, 48, 96 hours), collect an aliquot (e.g., 50 µL) from each tube.
-
Sample Preparation: Immediately precipitate the plasma proteins by adding 3-4 volumes of the cold precipitation solvent to the collected aliquot.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant, which contains the released payload, to a new tube or plate. Analyze the concentration of the released payload using a validated LC-MS/MS method.
-
Data Interpretation: Plot the percentage of released drug over time for each ADC construct. A slower release rate indicates higher linker stability in plasma. Non-cleavable linkers like the one formed from this compound are expected to show very high stability.[21]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.[2]
Materials:
-
Purified ADC sample.
-
HIC column (e.g., Butyl or Phenyl).
-
HIC Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
HIC Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
HPLC system with a UV detector (280 nm).
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µg of the purified ADC sample onto the column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm. Different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks, with higher DAR species eluting later due to increased hydrophobicity.
-
Calculation: Integrate the peak area for each species. The average DAR is calculated as a weighted average of the different DAR species observed in the chromatogram: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where n is the number of drugs per antibody for that peak.
Conclusion
This compound is a valuable tool in bioconjugation, offering the precision of click chemistry in a compact, hydrophilic format.[4][18] Its performance is best understood in comparison to other linkers:
-
vs. Longer PEG Linkers: While longer PEGs offer superior solubility and longer circulation times, the short PEG3 chain of this compound may be advantageous in applications where minimizing steric hindrance or creating a more compact conjugate is critical to preserving biological activity.[2][8][]
-
vs. Other Chemistries: The azide group provides access to highly specific and efficient bioorthogonal click chemistry, which can lead to more homogenous and stable conjugates compared to traditional amine- or thiol-reactive methods.[6][19][20]
-
vs. Cleavable Linkers: As a component of a non-cleavable linker system, it provides high plasma stability, which is beneficial for ensuring the payload remains attached until the entire ADC is internalized and degraded within the target cell.[21][22] This can lead to an improved therapeutic window and reduced off-target toxicity.[21]
The optimal linker choice is ultimately application-dependent. Researchers must weigh the need for enhanced pharmacokinetics, payload solubility, site-specific conjugation, and the desired drug-release mechanism. This guide provides the foundational data and methodologies to make an informed decision when comparing this compound to the broader landscape of PEG linker technologies.
References
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. adcreview.com [adcreview.com]
- 9. purepeg.com [purepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 13. labinsights.nl [labinsights.nl]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. broadpharm.com [broadpharm.com]
- 20. purepeg.com [purepeg.com]
- 21. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 22. purepeg.com [purepeg.com]
A Comparative Guide to PEG Linkers: Azido-PEG3-methyl ester vs. NHS Ester in Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutics. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers are favored for their ability to improve solubility, reduce immunogenicity, and provide a flexible spacer between conjugated molecules. This guide provides an objective comparison between two common classes of PEG linkers: Azido-PEG3-methyl ester, which utilizes click chemistry, and N-hydroxysuccinimide (NHS) ester PEG linkers, which react with primary amines. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Chemical Properties and Reactivity
The fundamental difference between this compound and NHS ester PEG linkers lies in their reactive termini, which dictate their conjugation chemistry, specificity, and the conditions required for successful bioconjugation.
| Feature | This compound | NHS Ester PEG Linker |
| Reactive Group | Azide (B81097) (-N₃) | N-Hydroxysuccinimide ester |
| Target Functional Group | Alkyne or cyclooctyne (B158145) groups | Primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus of proteins |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC) | Nucleophilic acyl substitution |
| Resulting Bond | Stable triazole ring[1][2] | Amide bond |
| Reaction pH | Mild, near-neutral pH | Optimal at pH 7.0-9.0[3] |
| Bioorthogonality | High; azide and alkyne groups are largely unreactive in biological systems[4] | Lower; primary amines are abundant on the surface of proteins[5][6] |
Performance Comparison
The choice of linker chemistry has a significant impact on the outcome of the bioconjugation reaction, influencing the homogeneity of the final product, the stability of the linkage, and the overall efficiency of the process.
| Performance Metric | This compound (via Click Chemistry) | NHS Ester PEG Linker |
| Specificity | High; enables site-specific labeling when the alkyne group is genetically encoded or specifically introduced.[4] | Low; reacts with multiple lysine residues, leading to a heterogeneous mixture of conjugates.[5][6] |
| Efficiency | Very high, often nearing 100% under optimized conditions.[7] | Variable, and can be reduced by hydrolysis of the NHS ester, especially at higher pH.[3] |
| Stability of Linkage | The resulting triazole ring is exceptionally stable and resistant to enzymatic cleavage.[1][2][8] | The amide bond is generally stable, but can be susceptible to hydrolysis and enzymatic degradation. |
| Product Homogeneity | High; site-specific conjugation leads to a well-defined product with a consistent drug-to-antibody ratio (DAR). | Low; random conjugation results in a heterogeneous mixture of species with varying numbers of attached molecules.[6] |
| Reaction Conditions | Mild and can be performed in aqueous buffers. Copper-free click chemistry (SPAAC) is highly biocompatible. | Requires a specific pH range (typically 7-9) and is sensitive to amine-containing buffers like Tris.[9] |
Experimental Data Summary
| Parameter | Click Chemistry Conjugation | NHS Ester Conjugation | Source |
| Labeling Efficiency | Higher extent and efficiency of labeling, requiring less antibody. | Lower coupling efficiencies. | [7] |
| Binding to Target Receptors | Conjugates prepared via click chemistry exhibited improved binding to target receptors. | Not explicitly stated to be improved. | [7] |
| In Vivo Stability | Triazole-based peptidomimetics show improved in vivo stability compared to their amide-containing counterparts. | Amide bonds are more susceptible to in vivo degradation by proteases. | [2] |
Key Experiment: Fluorescent Labeling of an IgG Antibody
To illustrate the practical differences in using these two linkers, here are detailed protocols for labeling an IgG antibody with a fluorescent dye.
Protocol 1: Labeling with an NHS Ester-PEG-Dye
This protocol is a general guideline for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester PEG linker.[10][11][12]
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
NHS Ester-PEG-Dye, dissolved in anhydrous DMSO to 10 mg/mL
-
1 M Sodium Bicarbonate, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
1X PBS, pH 7.4
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2 mg/mL in 1X PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the NHS Ester-PEG-Dye solution to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
Purification: Purify the antibody-dye conjugate from the excess, unreacted dye using a desalting column equilibrated with 1X PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.
Protocol 2: Labeling with an this compound and a DBCO-Dye (Copper-Free Click Chemistry)
This two-step protocol involves first introducing an azide group onto the antibody via a less specific amine-reactive linker (for the purpose of this example, an NHS-ester-azide), followed by a highly specific click chemistry reaction with a DBCO-functionalized dye.
Step 1: Introduction of the Azide Group
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
Azido-PEG-NHS ester, dissolved in anhydrous DMSO to 10 mg/mL
-
1 M Sodium Bicarbonate, pH 8.5
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at 2 mg/mL in PBS and adjust the pH to ~8.3 with sodium bicarbonate.
-
Azide Modification: Add a 5- to 10-fold molar excess of the Azido-PEG-NHS ester to the antibody solution.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Remove excess Azido-PEG-NHS ester using a desalting column equilibrated with 1X PBS. The resulting product is the azide-modified antibody.
Step 2: Click Chemistry Reaction with DBCO-Dye
Materials:
-
Azide-modified IgG antibody from Step 1
-
DBCO-PEG-Dye, dissolved in DMSO
-
1X PBS, pH 7.4
Procedure:
-
Reaction Setup: Add a 2- to 3-fold molar excess of the DBCO-PEG-Dye solution to the azide-modified antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the final antibody-dye conjugate using a desalting column to remove any unreacted DBCO-PEG-Dye.
-
Characterization: Determine the DOL as described in Protocol 1.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both conjugation methods.
Conclusion and Recommendations
The choice between this compound and NHS ester PEG linkers is dictated by the specific requirements of the application.
Choose an NHS Ester PEG Linker when:
-
A simple, one-step conjugation to native proteins is desired.
-
Site-specificity and product homogeneity are not critical.
-
The goal is to label a protein with a fluorescent dye or biotin (B1667282) for general detection purposes.
Choose an this compound (for click chemistry) when:
-
Site-specific conjugation and a high degree of product homogeneity are essential, as is the case for antibody-drug conjugates (ADCs).
-
The biomolecule can be engineered to contain an alkyne handle.
-
High reaction efficiency and a highly stable final linkage are required.
-
The conjugation needs to be performed in a complex biological environment where bioorthogonality is crucial.
References
- 1. chimia.ch [chimia.ch]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
Beyond PEGylation: A Comparative Guide to Bioconjugation Linker Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical determinant of the efficacy, stability, and safety of therapeutics such as antibody-drug conjugates (ADCs). While short-chain polyethylene (B3416737) glycol (PEG) linkers, like Azido-PEG3-methyl ester, have been widely adopted for their hydrophilicity and biocompatibility, concerns over PEG immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to inform the selection of optimal linkers for next-generation bioconjugates.
The limitations of PEG linkers, including the potential for accelerated clearance of PEGylated drugs due to pre-existing anti-PEG antibodies in a significant portion of the population, have prompted a shift towards alternatives that offer improved biocompatibility and performance.[1][2] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity.[1] Emerging classes of linkers, such as polysarcosine, polypeptides, and other hydrophilic polymers, present compelling advantages.
Performance Comparison of Bioconjugation Linkers
Several studies have demonstrated that alternatives to PEG can offer comparable or even superior performance in preclinical models. Polysarcosine (PSar), a polypeptoid based on the endogenous amino acid sarcosine, has emerged as a frontrunner, exhibiting high water solubility and a large hydrodynamic volume similar to PEG, while also being biodegradable and non-immunogenic.[1][3] Polypeptide linkers, composed of natural amino acids, offer tunability and biodegradability.[1][4] Other hydrophilic polymers like poly(2-oxazoline)s (POx) also show promise as PEG alternatives.[5]
| Performance Metric | This compound (Representing short-chain PEG) | Polysarcosine (PSar) Linker | Polypeptide Linker | Poly(2-oxazoline) (POx) Linker |
| Biocompatibility | Generally good, but concerns about immunogenicity exist.[1] | High, non-immunogenic and biodegradable.[1][3] | High, composed of natural amino acids.[1] | Generally considered biocompatible.[5] |
| Hydrophilicity | High | High[1] | Tunable based on amino acid sequence.[1] | High |
| In Vitro Cytotoxicity (IC50) | Serves as a standard benchmark. | Comparable or slightly higher potency in some studies.[1][6] | Dependent on linker sequence and payload.[7] | Comparable to PEG-conjugates.[5] |
| In Vivo Pharmacokinetics | Can be subject to accelerated clearance due to anti-PEG antibodies.[1] | Improved clearance rates compared to PEG in some studies.[3] | Tunable based on sequence to enhance stability.[7] | Similar hydrodynamic volumes to PEG-conjugates.[5] |
| Drug-to-Antibody Ratio (DAR) Achievement | Well-established chemistry for controlled conjugation. | Enables high DAR (e.g., DAR8) with good physicochemical properties.[3][8] | Can be designed for site-specific conjugation to achieve homogeneous DAR. | Can be functionalized for controlled conjugation. |
| Biodegradability | Non-biodegradable.[1] | Biodegradable.[9] | Biodegradable into natural amino acids.[1] | Varies with specific polymer structure. |
Experimental Protocols
A critical aspect of evaluating different linkers is the methodology used for conjugation and characterization of the resulting bioconjugate. Below is a representative protocol for the preparation and characterization of an antibody-drug conjugate (ADC) using a generic azide-functionalized linker.
Protocol: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
1. Antibody Modification (Introduction of an Alkyne Handle):
-
Materials: Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4; Alkyne-NHS ester (e.g., DBCO-NHS ester); Dimethyl sulfoxide (B87167) (DMSO); Desalting column.
-
Procedure:
-
Prepare a stock solution of the Alkyne-NHS ester in DMSO.
-
Add a 10-fold molar excess of the Alkyne-NHS ester to the mAb solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted Alkyne-NHS ester using a desalting column equilibrated with PBS.
-
Determine the concentration of the alkyne-modified mAb using a UV-Vis spectrophotometer at 280 nm.
-
2. ADC Conjugation via Click Chemistry:
-
Materials: Alkyne-modified mAb; Azide-functionalized linker-payload (e.g., Azido-PSar-MMAE); Copper(II) sulfate (B86663) (CuSO₄); Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA); Sodium ascorbate (B8700270).
-
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified mAb with a 5-fold molar excess of the azide-functionalized linker-payload.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst premix to the mAb/linker-payload solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents.
-
3. Characterization of the ADC:
-
a. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: [10][11][]
-
Measure the absorbance of the ADC at 280 nm and at the maximum absorbance wavelength of the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
b. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC): [11]
-
Use a HIC column with a suitable mobile phase gradient to separate ADC species with different numbers of conjugated drugs.
-
The relative peak area of each species corresponds to its abundance. The average DAR can be calculated from the weighted average of the different species.
-
-
c. In Vitro Cytotoxicity Assay (MTT Assay): [1]
-
Seed target cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the ADC and a control antibody.
-
After a 72-hour incubation, add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Plot cell viability against ADC concentration to determine the IC50 value.
-
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Purity Characterization of Azido-PEG3-methyl Ester by HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), establishing the purity of linker molecules is a critical step. Azido-PEG3-methyl ester is a commonly employed heterobifunctional linker, featuring an azide (B81097) group for click chemistry and a methyl ester for further modification. Its purity directly impacts the efficiency of subsequent conjugation reactions and the quality of the final therapeutic or research compound.[1][2][3] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of this compound purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds, offering high resolution and quantitative accuracy.[4] For PEGylated molecules like this compound, which lack a strong native chromophore, the choice of detector is paramount. While UV detection at low wavelengths (around 210 nm) can be utilized to detect the azide functionality, more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for their ability to provide a more uniform response for PEG oligomers and related impurities.
Experimental Protocol: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This protocol outlines a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35°C |
| CAD Evaporation Temp. | 35°C |
| Data Collection Rate | 10 Hz |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the sample diluent.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Comparison of Analytical Techniques
While HPLC-CAD is a robust method for purity determination, other techniques can provide complementary information. The following table compares HPLC-CAD with Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Analytical Technique | Principle | Purity Determination | Limit of Detection (LOD) (Estimated) | Limit of Quantification (LOQ) (Estimated) | Precision (RSD %) (Estimated) | Key Advantages | Key Limitations |
| HPLC-CAD | Separation based on polarity, followed by universal detection of non-volatile analytes via charged aerosol measurement. | Peak area percentage of the main component relative to the total area of all peaks. | ~1 ng on-column | ~5 ng on-column | < 2% | Robust, reliable quantification for non-volatile compounds, independent of optical properties. Provides a uniform response for structurally similar compounds.[4][5][6] | Not suitable for volatile impurities. Response can be non-linear over a wide concentration range. |
| LC-MS | Separation based on polarity, with detection and identification based on the mass-to-charge ratio of ionized molecules. | Peak area percentage from the total ion chromatogram (TIC) or extracted ion chromatogram (EIC). | ~0.1 ng on-column | ~0.5 ng on-column | < 5% | High sensitivity and selectivity. Provides molecular weight information for impurity identification.[7][8][9] | Matrix effects can suppress ionization, potentially affecting quantification. Quantification can be more complex and may require standards for each impurity. |
| qNMR | A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte. | Comparison of the integral of a characteristic signal of the analyte with that of a certified internal standard of known purity and concentration. | ~5 µg/mL | ~20 µg/mL | < 1% | Provides structural information and purity in a single experiment. Non-destructive. Can be a primary method of measurement.[10][11] | Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and the internal standard. May not detect non-proton-containing impurities. |
Disclaimer: The LOD, LOQ, and precision values for LC-MS and qNMR are estimations based on typical performance for similar small molecules and may vary depending on the specific instrumentation and experimental conditions.
Visualizing the Workflow
To illustrate the role of this compound in a common application, the following diagram outlines the workflow for its use in the synthesis of a PROTAC.
Signaling Pathway Context
This compound itself is not directly involved in a signaling pathway. Instead, as a linker in a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this induced signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Analysis of Azido-PEG3-Methyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging click chemistry and bioconjugation techniques, the precise characterization of linker molecules is paramount. Azido-PEG3-methyl ester is a widely utilized heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mass spectrometry (MS) profile provides critical information for reaction monitoring, quality control, and metabolite identification. This guide offers a comparative analysis of the mass spectrometry performance of this compound against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bifunctional Linkers
The selection of a bifunctional linker can significantly impact the efficiency of conjugation reactions and the subsequent analysis of the resulting products. Here, we compare this compound with two common alternatives: Alkyne-PEG3-methyl ester and Thiol-PEG3-methyl ester. The choice between these linkers often depends on the desired bioorthogonal reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition, thiol-ene or thiol-maleimide reactions). Their performance in mass spectrometry analysis is a key consideration for accurate characterization.
| Feature | This compound | Alkyne-PEG3-methyl ester | Thiol-PEG3-methyl ester |
| Molecular Weight (Da) | 261.28 | 218.25 | 237.31 |
| Ionization Efficiency (ESI+) | Good, readily forms [M+H]⁺ and [M+Na]⁺ adducts. | Good, readily forms [M+H]⁺ and [M+Na]⁺ adducts. | Moderate, can be prone to oxidation. |
| Fragmentation Pattern | Characteristic loss of N₂ (28 Da) from the azide (B81097) group. Cleavage of the PEG chain yields repeating units of 44 Da. Ester fragmentation can also be observed. | Fragmentation of the PEG chain (loss of 44 Da units) is prominent. The terminal alkyne is relatively stable. | Prone to form disulfide bonds (dimerization) which can complicate spectra. Fragmentation often involves the loss of the thiol group. |
| MS/MS Spectral Clarity | Generally clean spectra with predictable fragmentation. | Clean spectra with predictable PEG fragmentation. | Can be complex due to oxidation and dimerization. |
| Key Diagnostic Fragment | Loss of N₂ (m/z 28) | Stable molecular ion | Presence of dimer at 2M+2 Da |
Predicted ESI-MS/MS Fragmentation of this compound
Electrospray ionization (ESI) mass spectrometry in positive ion mode is a standard method for the analysis of polar molecules like this compound. The predicted fragmentation pattern upon collision-induced dissociation (CID) is crucial for its identification.
The primary fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 262.14) are expected to be:
-
Loss of Nitrogen: A characteristic neutral loss of 28 Da (N₂) from the azide moiety, resulting in a fragment ion at m/z 234.14. This is a key diagnostic peak for azide-containing compounds.
-
PEG Chain Fragmentation: Cleavage of the ether bonds within the polyethylene (B3416737) glycol (PEG) chain, leading to the loss of one or more ethylene (B1197577) glycol units (44.03 Da). This results in a series of fragment ions separated by 44 Da.
-
Ester Group Fragmentation: Cleavage of the methyl ester group, which can occur through various pathways, including the loss of methanol (B129727) (CH₃OH, 32 Da) or the methoxy (B1213986) group (OCH₃, 31 Da).
Experimental Protocols
General LC-MS/MS Method for Small PEG Linker Analysis
This protocol provides a general method for the analysis of this compound and its alternatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the linker in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Product ion scan of the protonated molecular ion ([M+H]⁺).
-
Collision Energy: Ramped from 10-30 eV to observe a range of fragment ions.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of bifunctional PEG linkers.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
A Comparative Guide to the Conjugation Efficiency of Azido-PEG3-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of research and development. The "click chemistry" platform, particularly the azide-alkyne cycloaddition, has emerged as a robust and versatile tool for these modifications. This guide provides an objective comparison of the conjugation efficiency of Azido-PEG3-methyl ester, a common azide-containing linker, with its popular alternatives, focusing on the two primary catalytic methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Performance Comparison: CuAAC vs. SPAAC
This compound is typically employed in CuAAC reactions, where it reacts with a terminal alkyne in the presence of a copper(I) catalyst. The primary alternatives are strained cyclooctyne (B158145) derivatives, such as those containing Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) moieties, which react with azides via SPAAC in the absence of a copper catalyst. The choice between these methods depends on the specific application, considering factors like reaction speed, biocompatibility, and the nature of the biomolecule.
| Parameter | This compound (via CuAAC) | DBCO-PEG Linkers (via SPAAC) | BCN-PEG Linkers (via SPAAC) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partner | Terminal Alkyne | Azide | Azide |
| Catalyst Required | Copper(I) (e.g., from CuSO₄ with a reducing agent) | None | None |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours | 4 - 12 hours |
| Typical Yield | High (>90%) | High (>90%) | High (>90%) |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹[1] | ~0.3 - 1.0 M⁻¹s⁻¹[2] | ~0.15 M⁻¹s⁻¹[3] |
| Biocompatibility | Potential cytotoxicity due to copper catalyst.[4] Ligands can mitigate this. | Excellent; no cytotoxic metal catalyst required.[5] | Excellent; no cytotoxic metal catalyst required.[6] |
| Key Advantages | Fast reaction kinetics, utilizes simple terminal alkynes. | No need for a cytotoxic copper catalyst, bioorthogonal. | No need for a cytotoxic copper catalyst, bioorthogonal. |
| Key Disadvantages | Potential for protein damage from copper, requires removal of catalyst. | Generally slower reaction rates than CuAAC. | Generally slower reaction rates than CuAAC. |
Experimental Protocols
Accurate validation of conjugation efficiency is critical. Below are detailed protocols for performing conjugation reactions and quantifying their efficiency.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Reaction Setup: In a separate tube, add the alkyne-modified protein. To this, add a 10- to 20-fold molar excess of the this compound stock solution.
-
Initiation of Reaction: Add the CuSO₄/THPTA premix to the protein-azide mixture to a final copper concentration of 50-100 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove excess reagents and byproducts using a spin desalting column.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-PEG Linker to an Azide-Modified Protein
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (or other amine-reactive DBCO-PEG linker)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-PEG linker in anhydrous DMSO.
-
Reaction Setup: Add a 2- to 5-fold molar excess of the DBCO-PEG linker stock solution to the azide-modified protein solution. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours.[3]
-
Purification: Remove the unreacted DBCO-PEG linker using a spin desalting column.
Protocol 3: Quantification of Conjugation Efficiency by HPLC
Method Overview: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the unconjugated protein from the PEGylated product. The extent of conjugation can be determined by comparing the peak areas of the modified and unmodified protein.
Procedure:
-
Sample Preparation: Prepare samples of the unconjugated protein (control) and the purified reaction mixture.
-
HPLC Analysis:
-
Column: C4 or C8 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated protein. The conjugation efficiency can be calculated as: Efficiency (%) = [Area of Conjugated Protein / (Area of Conjugated Protein + Area of Unconjugated Protein)] x 100
Protocol 4: Quantification of Conjugation Efficiency by Mass Spectrometry
Method Overview: Mass spectrometry (MS) provides a precise measurement of the molecular weight of the protein before and after conjugation. The shift in mass corresponds to the mass of the attached PEG linker, allowing for the determination of the degree of labeling.
Procedure:
-
Sample Preparation: Desalt the protein samples (unconjugated and conjugated) into a volatile buffer such as ammonium (B1175870) acetate.
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the protein using a short reversed-phase column.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein species.
-
The mass difference between the conjugated and unconjugated protein will indicate the number of PEG linkers attached. The percentage of conjugated protein can be determined from the relative signal intensities.[7]
-
Visualizing the Conjugation Process
To better understand the workflows and chemical transformations, the following diagrams illustrate the key processes.
Caption: Workflow for bioconjugation and efficiency validation.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. enovatia.com [enovatia.com]
A Researcher's Guide to Functional Assays for Bioconjugate Activity
For researchers, scientists, and drug development professionals, confirming the biological activity of a bioconjugate is a critical step in the development of targeted therapeutics. This guide provides a comparative overview of three essential functional assays used to evaluate the efficacy of bioconjugates, with a particular focus on Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative comparisons, and mechanistic diagrams are presented to aid in the selection of the most appropriate assays for your research needs.
The therapeutic promise of bioconjugates, which combine the specificity of a targeting moiety (like an antibody) with the potency of a payload (such as a small molecule drug), hinges on their functional activity. In vitro assays are indispensable tools for characterizing this activity, offering insights into the mechanism of action and predictive power for in vivo efficacy.[1][2] This guide delves into three fundamental assays: Internalization Assays, Cytotoxicity Assays, and Bystander Effect Assays.
Internalization Assays: Visualizing Cellular Uptake
For many bioconjugates, particularly ADCs, internalization into the target cell is a prerequisite for the payload to exert its effect.[3][4] Internalization assays are therefore crucial for selecting promising candidates early in the development process.[4][5] These assays measure the efficiency with which a bioconjugate is taken up by cells after binding to a surface receptor.[3][5]
A widely used method involves pH-sensitive dyes, such as pHrodo™, which exhibit a significant increase in fluorescence as they move from the neutral pH of the extracellular environment to the acidic environment of endosomes and lysosomes upon internalization.[6][7][8] This allows for a direct and quantitative measurement of uptake with minimal background fluorescence.[6]
Comparative Performance of Internalization Assays
| Bioconjugate/Target | Cell Line | Assay Method | Key Finding | Reference |
| Trastuzumab (anti-HER2) | SKBR3 (HER2+) | pHrodo™ Red Zenon™ labeling | Bright fluorescence upon internalization into acidic lysosomes. | [7] |
| Trastuzumab (anti-HER2) | MDA-MB-231 (HER2-) | pHrodo™ Red Zenon™ labeling | No significant fluorescence, demonstrating target specificity. | [7] |
| T-DM1 (ADC) | HER2-mutant lung cancer cells | pHrodo-T-DM1 | Cells with activating HER2 mutations showed increased T-DM1 internalization compared to wild-type. | [9] |
| T-DXd (ADC) | DiFi (colorectal cancer) | pHrodo-conjugated T-DXd | EGFR knockdown increased T-DXd internalization, suggesting EGFR can suppress uptake. | [10] |
Experimental Workflow: pHrodo™-Based Internalization Assay
Detailed Protocol: pHrodo™-Based Internalization Assay
-
Bioconjugate Labeling: Covalently label the bioconjugate of interest with a pH-sensitive dye like pHrodo™ iFL Red, following the manufacturer's instructions.
-
Cell Culture: Seed the target cells (e.g., SKBR3 for HER2-targeting ADCs) in a 96-well imaging plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the labeled bioconjugate in complete cell culture medium. Remove the old medium from the cells and add the bioconjugate-containing medium.
-
Incubation: Incubate the plate at 37°C for the desired time course (e.g., 1 to 24 hours) to allow for internalization.
-
Imaging: Image the cells using a high-content imaging system or a fluorescence microscope equipped with the appropriate filter sets for the pHrodo™ dye and any other stains used.
-
Analysis: Use image analysis software to identify individual cells and quantify the mean fluorescence intensity of the pHrodo™ signal within each cell. This provides a quantitative measure of internalization.[8]
Cytotoxicity Assays: Measuring Cell-Killing Efficacy
The ultimate goal of many bioconjugates, especially ADCs, is to kill target cancer cells. Cytotoxicity assays are therefore a cornerstone for evaluating their potency.[1][2] These assays measure the reduction in cell viability after exposure to the bioconjugate. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of the bioconjugate required to inhibit cell growth by 50%.[11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[6][12]
Comparative Performance of Cytotoxicity Assays
| Bioconjugate | Target Cell Line | IC₅₀ Value | Key Finding | Reference |
| T-vc-MMAE (ADC) | N87 (HER2-high) | ~0.1 nM | High potency against antigen-positive cells. | [13] |
| T-vc-MMAE (ADC) | GFP-MCF7 (HER2-low) | ~350 nM | Significantly lower potency against antigen-low cells, demonstrating specificity. | [13] |
| T-DM1 (ADC) | SK-BR-3 (HER2+) | Potent | Induces potent cell death in HER2-positive cells. | [14][15] |
| T-DM1 (ADC) | U-87MG (HER2-) | No effect | No cytotoxicity in HER2-negative cells, confirming target-dependent killing. | [14][15] |
| T-DXd (ADC) | SK-BR-3 (HER2+) | Potent | Induces potent cell death in HER2-positive cells. | [14][15] |
Signaling Pathway: ADC-Mediated Cytotoxicity
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a control.[2]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[2][6]
-
Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used for background subtraction.[6][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.[6]
Bystander Effect Assays: Assessing Collateral Damage to Tumor Cells
In heterogeneous tumors, not all cancer cells may express the target antigen. The "bystander effect" is a desirable property of some ADCs, where the cytotoxic payload, once released from the target cell, can diffuse into and kill neighboring antigen-negative cells.[13][17] This can significantly enhance the therapeutic efficacy of an ADC.[18] The bystander effect is highly dependent on the properties of the linker and the payload, with cleavable linkers and membrane-permeable payloads being key enablers.[13][]
Bystander effect assays are typically conducted using a co-culture system of antigen-positive (Ag+) and antigen-negative (Ag-) cells.[4][13] The Ag- cells are often labeled with a fluorescent protein (e.g., GFP) to distinguish them from the Ag+ population.[2][4]
Comparative Performance of Bystander Effect Assays
| ADC | Co-culture System | Assay Method | Key Finding | Reference |
| T-DXd (cleavable linker) | SK-BR-3 (HER2+) & U-87MG (HER2-) | Co-culture viability | Induced significant death in HER2-negative cells, demonstrating a strong bystander effect. | [14][15] |
| T-DM1 (non-cleavable linker) | SK-BR-3 (HER2+) & U-87MG (HER2-) | Co-culture viability | Did not induce death in HER2-negative cells, indicating a lack of bystander effect. | [14][15] |
| T-DXd (cleavable linker) | SKBR3 (HER2+) & MCF7 (HER2-) | Conditioned medium transfer | Medium from T-DXd-treated SKBR3 cells reduced MCF7 viability. | [20] |
| T-DM1 (non-cleavable linker) | SKBR3 (HER2+) & MCF7 (HER2-) | Conditioned medium transfer | Medium from T-DM1-treated SKBR3 cells did not affect MCF7 viability. | [20] |
Logical Flow: Bystander Killing Mechanism
Detailed Protocol: Co-Culture Bystander Effect Assay
-
Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein like GFP for easy identification.
-
Co-Culture Seeding: Seed the Ag+ and GFP-labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Also, set up monocultures of each cell line as controls. Allow cells to adhere overnight.[4]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Choose a concentration range that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[4]
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis by Imaging/Flow Cytometry:
-
Imaging: Stain the cells with a nuclear dye (e.g., Hoechst) and a viability dye (e.g., Propidium Iodide). Use a high-content imaging system to count the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) bystander cells.[4]
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the GFP-positive population to specifically assess the viability of the bystander cells.[2]
-
-
Data Analysis: Calculate the percentage of viability of the bystander (Ag-) cells in the co-culture compared to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[2]
Conclusion
The selection of appropriate functional assays is paramount for the successful development of bioconjugates. Internalization, cytotoxicity, and bystander effect assays provide a powerful triad (B1167595) of in vitro tools to characterize the activity of these complex therapeutics. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can make informed decisions to advance the most promising candidates toward clinical application.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HER2-mediated internalization of cytotoxic agents in ERBB2 amplified or mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. njbio.com [njbio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 20. agilent.com [agilent.com]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Azido-PEG3-Methyl Ester Bioconjugation
In the rapidly evolving landscape of bioconjugation and drug development, the precise and efficient attachment of molecules is paramount. Among the most powerful tools for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a detailed comparison of these two "click chemistry" reactions, specifically focusing on their application with Azido-PEG3-methyl ester, a common hydrophilic linker used to improve the pharmacokinetic properties of biomolecules.
Executive Summary
Both CuAAC and SPAAC offer high efficiency and specificity for ligating this compound to alkyne-modified molecules. CuAAC generally boasts faster reaction kinetics but requires a copper catalyst, which can be cytotoxic, necessitating its removal from final biopharmaceutical products. In contrast, SPAAC is a catalyst-free reaction, making it inherently more biocompatible for in vivo applications, though it typically proceeds at a slower rate and requires the use of bulky, strained cyclooctynes. The choice between the two methods ultimately depends on the specific application, the sensitivity of the biomolecules involved, and the desired reaction environment.
Comparative Performance Data
The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions involving azide-functionalized PEG linkers and alkyne-containing substrates.
| Parameter | CuAAC (Copper(I)-catalyzed) | SPAAC (Strain-promoted) |
| Reaction Rate Constant (k) | 10² - 10³ M⁻¹s⁻¹ | 10⁻¹ - 10¹ M⁻¹s⁻¹ |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Typical Yield | > 95% | > 90% |
| Required Reactant Concentration | Micromolar (µM) to millimolar (mM) | Micromolar (µM) to millimolar (mM) |
| Catalyst Requirement | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High |
| Common Alkyne Substrate | Terminal alkynes | Strained cyclooctynes (e.g., DIBO, DBCO) |
Reaction Mechanisms Visualized
To better understand the fundamental differences between these two powerful ligation techniques, the following diagrams illustrate their respective reaction pathways.
Caption: The CuAAC reaction mechanism, where a copper(I) catalyst facilitates the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.
Caption: The SPAAC mechanism, a catalyst-free [3+2] cycloaddition driven by the ring strain of the cyclooctyne, reacting with an azide to form the triazole product.
Experimental Protocols
Below are representative protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Dissolve the alkyne-functionalized biomolecule and this compound in PBS buffer to their final desired concentrations (typically in the µM to low mM range). If solubility is an issue, a small percentage of a co-solvent like DMSO can be used.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 molar equivalents relative to the copper.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-2 molar equivalents relative to the limiting reactant.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Upon completion, the excess copper catalyst and reagents can be removed by size exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO)-functionalized biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Dissolve the strained cyclooctyne-functionalized biomolecule and this compound in PBS buffer to their final desired concentrations.
-
Ensure both reactants are fully dissolved and the mixture is homogeneous.
-
Allow the reaction to proceed at room temperature or 37°C for 4-24 hours. The reaction is typically slower than CuAAC, and the progress should be monitored periodically.
-
Purification of the conjugate can be performed using standard biochemical techniques such as size exclusion chromatography or affinity chromatography to remove unreacted starting materials.
Logical Workflow for Method Selection
The decision between CuAAC and SPAAC is critical and depends on several experimental factors. The following diagram outlines a logical workflow to guide this selection process.
Caption: A decision-making workflow to guide the selection between CuAAC and SPAAC based on experimental constraints such as biocompatibility and required reaction speed.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the bioconjugation of this compound. CuAAC offers the advantage of rapid kinetics, making it ideal for applications where speed is critical and the potential for copper-induced degradation is minimal or can be mitigated by purification. Conversely, SPAAC's catalyst-free nature makes it the superior choice for applications involving live cells, in vivo studies, or delicate biomolecules that are sensitive to metal catalysts. The detailed protocols and comparative data provided in this guide should empower researchers to make an informed decision based on the specific needs of their project.
The Short PEG Linker Advantage: A Comparative Guide to PEG3 in Bioconjugation
In the landscape of drug development, particularly in the design of targeted therapies like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) has become a staple for its ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of the short-chain PEG3 linker with other alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.
Balancing Act: The Role of PEG Linker Length
The length of a PEG linker in a bioconjugate, such as an ADC, strikes a delicate balance between several key performance indicators: solubility, stability, pharmacokinetics (PK), and in vivo efficacy. While longer PEG chains are often employed to increase the circulation half-life of a therapeutic, emerging evidence highlights the distinct advantages of shorter PEG linkers like PEG3.[1]
Short-chain PEG linkers, such as those with three ethylene (B1197577) glycol units (PEG3), offer a compelling set of benefits.[2] They can enhance the hydrophilicity of the conjugate, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the risk of aggregation.[2] This improved solubility contributes to better manufacturing and formulation stability.[3] Furthermore, the hydrophilic nature of PEG can create a hydration shell around the payload, shielding it from premature clearance and potentially extending the conjugate's circulation time.[2]
Comparative Performance of PEG3 Linkers
Experimental studies have begun to elucidate the specific impact of short PEG linkers like PEG3 on the performance of bioconjugates.
Pharmacokinetics and Metabolism
A study involving a Zirconium-89 radiolabeled antibody ([⁸⁹Zr]ZrDFO-PEG₃-azepin-mAb) revealed that the incorporation of a PEG3 linker improved the aqueous solubility and radiochemical conversion of the conjugate.[4][5] Interestingly, this study also demonstrated that the PEG3 linker led to more rapid excretion of the radioactivity compared to its non-PEGylated counterpart.[4][5] This faster clearance can be advantageous in applications like immuno-PET imaging, where rapid background clearance leads to higher contrast images.[4] The study concluded that the PEG3 linker has a "non-innocent" role in influencing the metabolism of the bioconjugate, with most degradation products being rapidly eliminated from the body.[4][5]
In Vitro Cytotoxicity
The impact of PEG linker length on the in vitro cytotoxicity of an ADC can be context-dependent. Some studies have shown that the inclusion of PEG linkers of varying lengths had no significant effect on the potency of anti-CD30 and anti-CD19 ADCs.[6] However, another study using miniaturized affibody-based drug conjugates found that the insertion of longer PEG chains (4 kDa and 10 kDa) led to a reduction in in vitro cytotoxicity compared to a conjugate with no PEG linker.[6] This suggests that for certain constructs, a shorter PEG linker like PEG3 may be preferable to maintain high potency.
Data Summary: PEG Linker Length vs. Performance
The following tables summarize quantitative data from various studies, providing a comparative overview of how PEG linker length can influence key bioconjugate properties.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[7] |
| Linker | IC₅₀ (nM) | Target Receptor |
| PEG2 | 1.2 ± 0.2 | GRPR |
| PEG3 | 1.5 ± 0.3 | GRPR |
| PEG4 | 2.1 ± 0.4 | GRPR |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Synthesis of an Antibody-Drug Conjugate with an Amino-PEG3-Acid Linker
This protocol outlines a two-step conjugation strategy targeting surface-exposed lysine (B10760008) residues on the antibody.[2]
1. Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
2. Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
3. Purification and Characterization of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]
1. Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
3. MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
In Vivo Plasma Stability Assay
This assay assesses the stability of the ADC in a physiological environment.[3]
1. ADC Incubation:
-
Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
2. Sample Analysis:
-
Analyze the plasma samples to determine the Drug-to-Antibody Ratio (DAR) using a suitable method like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Quantify the concentration of the free payload using LC-MS/MS to assess drug release.
Visualizing the Logic: Workflows and Pathways
To better illustrate the processes involved in ADC development and function, the following diagrams are provided.
Conclusion
The selection of a linker is a pivotal decision in the design of bioconjugates. While longer PEG chains have traditionally been favored for extending circulation half-life, short PEG linkers like PEG3 present a unique set of advantages. These include improved solubility and potentially enhanced in vivo clearance for imaging applications, all while maintaining crucial in vitro potency. The provided comparative data and detailed experimental protocols offer a foundation for researchers to make informed decisions in their pursuit of developing safer and more effective targeted therapies. The optimal linker length is ultimately context-dependent, necessitating empirical evaluation for each specific antibody, payload, and therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vivo Stability of Bioconjugate Linkers: A Focus on PEGylated and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profiles. A linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, it must be efficiently cleaved at the target site to unleash the therapeutic agent. This guide provides a comparative overview of the in vivo stability of various linker technologies, with a particular focus on polyethylene (B3416737) glycol (PEG) based linkers, including short-chain variants conceptually similar to those derived from Azido-PEG3-methyl ester, and their alternatives.
Quantitative Data Summary: In Vivo Linker Stability
The following tables summarize the in vivo stability of different linker types based on available preclinical data. Direct in vivo stability data for linkers specifically derived from this compound is not extensively available in the public domain. Therefore, data for linkers with similar PEG and ester functionalities are presented to provide relevant context.
Table 1: Comparison of In Vivo Stability for Various Linker Classes in ADCs
| Linker Type | Example Conjugate | Animal Model | Key Stability Finding | Reference(s) |
| PEGylated Dipeptide (Cleavable) | RS7-mPEG24-Val-Lys-PAB-MMAE | Mouse | Demonstrated prolonged half-life and enhanced animal tolerability compared to non-PEGylated counterparts. | [1] |
| Dipeptide (Cleavable) | cAC10-Val-Cit-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [2] |
| Dipeptide (Cleavable) | cAC10-Val-Cit-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [2] |
| Non-Cleavable (SMCC) | Cys-linker-MMAE ADC | Human Plasma (in vitro) | Less than 0.01% MMAE release over 7 days, indicating high stability. | [3] |
| Cleavable (mc-vc-PAB) | mc-vc-PAB-MMAE | Mouse Plasma (in vitro) | Nearly 25% release of MMAE after 6 days, showing species-dependent instability. | [3] |
| Cleavable (mc-vc-PAB) | mc-vc-PAB-MMAE | Human & Monkey Plasma (in vitro) | Less than 1% MMAE release after 6 days, indicating higher stability than in rodents. | [3] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Anti-CD79b MMAE Conjugate | Rat Serum (in vitro) | Showed significantly improved stability over 7 days compared to a standard dipeptide linker. | [4] |
Table 2: Influence of PEG Chain Length on Conjugate Half-Life
| Conjugate | PEG Molecular Weight | Half-Life (in vivo) | Fold Extension vs. No PEG | Reference(s) |
| ZHER2-SMCC-MMAE (HM) | None | 19.6 min | N/A | [5] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.2 min | 2.5-fold | [5] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.0 min | 11.2-fold | [5] |
| Equine Anti-SARS-CoV-2 F(ab')2 | None | 38.32 h | N/A | [6] |
| Fab-PEG-Fab | Not Specified | 71.41 h | 1.86-fold | [6] |
Experimental Protocols
Accurate assessment of in vivo linker stability is paramount for the development of safe and effective bioconjugates. The following are detailed protocols for two of the most common bioanalytical methods used: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma
This method measures the concentration of the fully assembled antibody-drug conjugate over time in plasma samples, providing an indication of overall conjugate stability.
Objective: To quantify the concentration of intact ADC in plasma samples collected from dosed animals at various time points.
Materials:
-
96-well microtiter plates
-
Recombinant antigen specific to the ADC's monoclonal antibody
-
Plasma samples from ADC-dosed animals
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Incubation Buffer (e.g., PBS with 1% BSA)
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload (e.g., HRP-conjugated anti-drug antibody)
-
Chromogenic or fluorogenic substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the specific antigen in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antigen.
-
Blocking: Block non-specific binding sites by adding Incubation Buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add serially diluted plasma samples and standards to the wells. The intact ADC will be captured by the coated antigen. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated secondary antibody (specific for the payload) diluted in Incubation Buffer. This will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature.[7]
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add the substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.[7]
Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Plasma
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation, providing a direct measure of linker cleavage.
Objective: To quantify the concentration of free (unconjugated) payload in plasma samples.
Materials:
-
Plasma samples from ADC-dosed animals
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column suitable for small molecule separation
Procedure:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[7]
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a larger volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload, and transfer it to a clean tube or a well plate for analysis.[7]
-
LC Separation: Inject the supernatant into the LC system. The free payload is separated from other small molecules based on its retention time on the analytical column.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified using Multiple Reaction Monitoring (MRM).[7]
-
Data Analysis: The amount of free payload is quantified by comparing its peak area to that of a standard curve prepared with known concentrations of the payload in a control matrix.[7]
Visualizations
Logical Relationship: In Vivo Fate of an ADC
The following diagram illustrates the potential pathways an antibody-drug conjugate can take upon administration, highlighting the importance of linker stability.
Caption: In vivo pathways of an ADC, contrasting stable and unstable linker fates.
Experimental Workflow: In Vivo Stability Assessment
This diagram outlines the general workflow for assessing the in vivo stability of ADCs using the protocols described above.
Caption: Workflow for assessing the in vivo stability of Antibody-Drug Conjugates.
Signaling Pathway: Common Cleavage Mechanisms of Linkers
This diagram illustrates common mechanisms for payload release from cleavable linkers, a process that is intended to occur at the target site but can also contribute to in vivo instability if it happens prematurely.
Caption: Common cleavage mechanisms for different types of ADC linkers.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation Prolongs the Half-Life of Equine Anti-SARS-CoV-2 Specific F(ab’)2 | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azido-PEG3-Methyl Ester in Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG3-methyl ester has emerged as a versatile and widely utilized building block in this field, primarily owing to its role in "click chemistry," which offers a highly efficient and bioorthogonal method for covalently linking molecules. This guide provides an objective comparison of this compound with alternative linker technologies, supported by experimental data to inform rational design choices in drug development.
This compound is a heterobifunctional linker that features an azide (B81097) group for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a methyl ester group that can be hydrolyzed to a carboxylic acid for further conjugation. Its primary application lies in the modular synthesis of complex biomolecules where the azide serves as a "clickable" handle.
Performance Comparison of Linker Technologies
The choice of a linker can significantly influence the physicochemical properties, stability, and biological activity of a bioconjugate. A comparison of key linker types highlights the relative advantages and disadvantages of employing an azido-PEG linker like this compound.
Azido-PEG Linkers vs. Alkyl Linkers in PROTACs
In the realm of PROTACs, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a crucial determinant of the PROTAC's efficacy. While both PEG and alkyl chains are the most common motifs in PROTAC linkers, their composition can have significant effects on the potency of the resulting molecule.[1]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Azido-PEG3 | Hydrophilic, flexible, enables click chemistry | - Improved water solubility and cell permeability. - Click chemistry allows for efficient and modular synthesis.[1] | - Can be metabolically less stable than alkyl chains. - May lead to entropic penalties in ternary complex formation if not optimized. |
| Alkyl Linkers | Hydrophobic, flexible | - Synthetically accessible and chemically stable. - Can be systematically varied in length. | - Hydrophobicity can limit aqueous solubility and cellular uptake. - May lead to non-specific binding. |
One study highlighted that the exchange of a nine-atom alkyl chain for three PEG units in a PROTAC led to a significant decrease in degradation potency, suggesting that the incorporation of oxygen in place of CH₂ groups can inhibit PROTAC activity in some contexts.[1] This underscores the importance of empirical testing for each specific PROTAC system.
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
The length of the PEG chain in an ADC linker is a critical parameter that affects its therapeutic index. While this compound represents a short PEG linker, comparisons with longer PEG chains and non-PEG linkers provide valuable insights.
A study on affibody-based drug conjugates provided a direct comparison between a non-PEG linker (SMCC), a 4 kDa PEG linker, and a 10 kDa PEG linker. The results demonstrated a clear trade-off between in vivo half-life and in vitro cytotoxicity.
| Linker | In Vivo Half-life (Fold Change vs. No PEG) | In Vitro Cytotoxicity (Fold Reduction vs. No PEG) | Maximum Tolerated Dose (mg/kg) |
| ZHER2-SMCC-MMAE (No PEG) | 1 | 1 | 5.0 |
| ZHER2-PEG4K-MMAE | 2.5 | 4.5 | 10.0 |
| ZHER2-PEG10K-MMAE | 11.2 | 22 | 20.0 |
Data from Li et al., 2021.[2]
These findings indicate that while longer PEG chains significantly prolong circulation half-life and reduce toxicity, they can also decrease the immediate cytotoxic potency of the conjugate.[2] Shorter PEG linkers, such as a PEG3, may therefore offer a balance between improved solubility over non-PEG linkers and the maintenance of high in vitro potency.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing this compound and its alternatives.
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) step in the synthesis of a PROTAC.
Materials:
-
Alkyne-functionalized target-binding ligand
-
Azide-functionalized E3 ligase ligand (prepared from a precursor like Azido-PEG3-acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized target-binding ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.
-
Add CuSO₄ and the copper-chelating ligand to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using preparative HPLC.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTACs at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the application of this compound.
Caption: Workflow for PROTAC synthesis and evaluation.
References
Benchmarking Azido-PEG3-Methyl Ester: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is a critical determinant of experimental success. Azido-PEG3-methyl ester is a popular heterobifunctional linker valued for its discrete PEG length, which enhances solubility and provides a flexible spacer, and its azide (B81097) and methyl ester functionalities that enable straightforward conjugation via "click" chemistry and subsequent modifications.
This guide provides an objective comparison of this compound's performance against its direct competitors, primarily other Azido-PEG-methyl ester linkers with varying polyethylene (B3416737) glycol (PEG) chain lengths. The comparison focuses on key performance indicators: purity, reactivity, stability, and cell permeability, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific research applications.
Data Presentation: A Comparative Overview
The performance of this compound and its competitors is summarized below. Direct head-to-head quantitative comparisons in the scientific literature are limited; therefore, the following tables are compiled from typical supplier specifications and established scientific principles regarding the impact of PEG chain length.
Table 1: Purity of Commercial Azido-PEG-Methyl Ester Linkers
Purity is a critical factor for reproducible results in bioconjugation. The purity of commercially available Azido-PEG-methyl ester linkers is typically high, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Linker | Typical Purity (%) | Method of Analysis |
| Azido-PEG1-methyl ester | >98%[1] | HPLC, NMR |
| Azido-PEG2-methyl ester | >98% | HPLC, NMR |
| This compound | >95-98% [2][3][4] | HPLC, NMR |
| Azido-PEG4-methyl ester | >95% | HPLC, NMR |
Table 2: Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Linker | Expected Relative Reactivity in CuAAC | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Azido-PEG1-methyl ester | High | Not specified |
| Azido-PEG2-methyl ester | High | Not specified |
| This compound | High | Not specified |
| Azido-PEG4-methyl ester | High | Not specified |
Note: The CuAAC reaction is generally very fast, with rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹[6]. The minor differences in PEG chain length among these linkers are not expected to significantly alter this reactivity.
Table 3: Stability of Azido-PEG-Methyl Ester Linkers
Linker stability is essential to ensure the integrity of the resulting conjugate. The primary points of potential degradation are the azide group and the terminal methyl ester. Azides are generally stable under common bioconjugation conditions but can be reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)[3]. The methyl ester is susceptible to hydrolysis, particularly at non-neutral pH[7][8][9].
| Linker | Expected Hydrolytic Stability of Ester | Azide Stability |
| Azido-PEG1-methyl ester | Moderate | High (avoiding reducing agents) |
| Azido-PEG2-methyl ester | Moderate | High (avoiding reducing agents) |
| This compound | Moderate | High (avoiding reducing agents) |
| Azido-PEG4-methyl ester | Moderate | High (avoiding reducing agents) |
Table 4: Cell Permeability of Conjugates
The cell permeability of molecules conjugated with these linkers is highly dependent on the properties of the conjugated molecule itself. However, the PEG linker can influence permeability. Increased PEGylation (longer PEG chains) can sometimes reduce passive cell permeability due to increased hydrophilicity and molecular weight[1][6][10].
| Linker | Expected Impact on Cell Permeability of Conjugate | Apparent Permeability (Papp) |
| Azido-PEG1-methyl ester | Higher permeability for small molecules | Dependent on conjugate |
| Azido-PEG2-methyl ester | Moderate permeability | Dependent on conjugate |
| This compound | Moderate permeability | Dependent on conjugate |
| Azido-PEG4-methyl ester | Potentially lower permeability for small molecules | Dependent on conjugate |
Note: For large molecules like PROTACs, the relationship between PEG length and permeability is complex and can be influenced by factors such as intramolecular hydrogen bonding and engagement with cellular efflux transporters[5][11].
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Azido-PEG-methyl ester linkers.
Materials:
-
Azido-PEG-methyl ester linker
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Sample solvent: Acetonitrile/water (1:1)
Protocol:
-
Prepare a stock solution of the Azido-PEG-methyl ester linker in the sample solvent at a concentration of 1 mg/mL.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with a suitable starting gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1 mL/min.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient to elute the compound, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Reactivity Assessment by NMR Spectroscopy
Objective: To compare the reaction kinetics of different Azido-PEG-methyl ester linkers in a CuAAC reaction.
Materials:
-
Azido-PEG-methyl ester linker
-
An alkyne-containing molecule (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Protocol:
-
In an NMR tube, dissolve the Azido-PEG-methyl ester linker (1 equivalent) and the alkyne (1 equivalent) in the deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) and CuSO₄ (0.1 equivalents) in the deuterated solvent.
-
Add the catalyst solution to the NMR tube, mix quickly, and immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting material peaks (e.g., the alkyne proton) and the appearance of the product triazole peak.
-
Integrate the relevant peaks at each time point to determine the reaction conversion.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
In Vitro Stability Assay in Plasma
Objective: To assess the hydrolytic stability of the methyl ester group in a biologically relevant matrix.
Materials:
-
Azido-PEG-methyl ester linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the Azido-PEG-methyl ester linker in DMSO.
-
Spike the stock solution into pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent linker remaining.
-
Calculate the half-life (t₁/₂) of the linker in plasma.
Cell Permeability Assessment using Caco-2 Assay
Objective: To evaluate the intestinal permeability of a small molecule conjugated with the Azido-PEG-methyl ester linker.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test conjugate (small molecule + linker)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent and differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test conjugate solution in HBSS to the apical (A) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral (B) compartment.
-
Analyze the concentration of the test conjugate in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the filter, and C₀ is the initial concentration on the donor side.
Mandatory Visualizations
Caption: Mechanism of PROTAC action utilizing an this compound linker.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(ethylene glycol) Corona Chain Length Controls End-Group-Dependent Cell Interactions of Dendron Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Azido-PEG3-methyl ester: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Azido-PEG3-methyl ester. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. This guide aims to be a trusted resource for handling and disposal of specialized chemical reagents, augmenting the value of the product itself.
Immediate Safety Considerations
This compound contains an azide (B81097) functional group, which necessitates specific handling and disposal precautions due to the potential for high acute toxicity and the formation of explosive heavy metal azides. The polyethylene (B3416737) glycol (PEG) component of the molecule is generally considered to be of low toxicity and biocompatible. However, the disposal procedure must prioritize the management of the azide hazard.
Key Hazards:
-
Toxicity: Azide compounds are highly toxic if ingested, inhaled, or absorbed through the skin.
-
Explosion Risk: Organic azides can be sensitive to heat, light, friction, and pressure. More critically, they can react with heavy metals (e.g., lead, copper, silver, zinc, mercury) to form highly shock-sensitive and explosive metal azides. This is a significant concern for plumbing systems if azide solutions are improperly discarded down the drain.
Disposal Operational Plan
This step-by-step plan outlines the recommended procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Step 2: Waste Collection
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated waste container.
-
Container Material: Use a non-metallic container, such as one made of polyethylene (PE) or glass with a plastic cap, to prevent the formation of explosive metal azides.
-
Labeling: The label should clearly state "Azide Waste," list the chemical name "this compound," and include any other components in the waste stream.
-
Segregation: Do not mix azide waste with other chemical waste streams, especially acidic solutions, which can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.
Step 3: Waste Storage
-
Store the sealed azide waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
The storage location should be separate from incompatible materials, particularly acids and heavy metals.
Step 4: Chemical Inactivation (Recommended for Bulk Quantities)
For larger quantities of this compound waste, chemical inactivation to a more stable derivative before disposal is the safest approach. The azide group can be reduced to an amine, which is a more stable functional group.
Experimental Protocol: Reduction of this compound to Amino-PEG3-methyl ester
This protocol should be performed by a qualified chemist in a chemical fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound waste in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Reducing Agent: Slowly add a reducing agent such as triphenylphosphine (B44618) or an excess of a thiol like dithiothreitol (B142953) (DTT) to the solution. The reaction with triphenylphosphine (Staudinger reduction) is a common and effective method.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Work-up: Once the reaction is complete, the resulting amine-containing solution can be treated as a standard non-azide organic waste.
-
Final Disposal: The neutralized and inactivated waste should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
-
All waste containing this compound, whether inactivated or not, must be disposed of as hazardous chemical waste.
-
Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
-
Never pour this compound or any azide-containing waste down the drain.
Data Presentation
| Parameter | Guideline | Rationale |
| Waste Container Material | Polyethylene (PE), Glass with plastic cap | To prevent the formation of explosive heavy metal azides. |
| Waste Segregation | Separate from acidic and heavy metal waste | To avoid the generation of toxic hydrazoic acid and explosive metal azides. |
| Storage Conditions | Cool, dry, well-ventilated area away from heat and light | Organic azides can be sensitive to heat and light. |
| Disposal Method | Hazardous chemical waste | Due to the toxicity and reactivity of the azide functional group. |
Mandatory Visualization
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
